Technical Documentation Center

5-amino-2-(1H-imidazol-1-yl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-amino-2-(1H-imidazol-1-yl)benzamide
  • CAS: 1248002-47-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-2-(1H-imidazol-1-yl)benzamide

Foreword: Navigating the Frontier of Novel Benzamide Derivatives The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved therapeutics.[1][2] Its remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Novel Benzamide Derivatives

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved therapeutics.[1][2] Its remarkable versatility allows for a broad range of pharmacological activities. This guide is dedicated to researchers, scientists, and drug development professionals embarking on the synthesis and characterization of a novel entity: 5-amino-2-(1H-imidazol-1-yl)benzamide . As this appears to be a compound with limited existing literature, this document will serve as a comprehensive roadmap, grounded in established principles of organic synthesis and analytical chemistry, to thoroughly characterize this molecule from its constituent parts to its potential biological significance. We will not merely list protocols but delve into the scientific rationale behind each step, ensuring a robust and reproducible approach to understanding this new chemical entity.

Conceptual Framework: The Chemical Identity of 5-amino-2-(1H-imidazol-1-yl)benzamide

Before embarking on synthesis, a thorough understanding of the target molecule's structure is paramount. 5-amino-2-(1H-imidazol-1-yl)benzamide incorporates three key pharmacophores: a benzamide core, an amino substituent, and an imidazole ring. The unique arrangement of these functional groups dictates its physicochemical properties and potential biological interactions.

1.1. Structural Anatomy

The molecule consists of a central benzene ring substituted with a carboxamide group (-CONH2) at position 1 and an amino group (-NH2) at position 5. Critically, a 1H-imidazol-1-yl group is attached at the 2-position.

Diagram: Chemical Structure of 5-amino-2-(1H-imidazol-1-yl)benzamide

A 2D representation of the title compound.

1.2. Physicochemical Properties (Predicted)

PropertyPredicted Value/RangeRationale
Molecular Formula C10H10N4OBased on atom count
Molecular Weight 202.21 g/mol Sum of atomic weights
Hydrogen Bond Donors 2 (Amine and Amide NH2)Influences solubility and receptor binding
Hydrogen Bond Acceptors 4 (Amide O, Imidazole Ns)Influences solubility and receptor binding
LogP (Octanol/Water) 1.0 - 2.0Moderate lipophilicity, potential for cell permeability
Topological Polar Surface Area (TPSA) ~90 ŲMay have moderate oral bioavailability

Synthetic Strategy: A Proposed Pathway

A plausible synthetic route for 5-amino-2-(1H-imidazol-1-yl)benzamide would likely involve a multi-step process. A retro-synthetic analysis suggests that a key step would be the formation of the bond between the benzamide core and the imidazole ring.

Diagram: Proposed Synthetic Workflow

G cluster_0 Synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide A Starting Material: 2-Fluoro-5-nitrobenzonitrile B Nucleophilic Aromatic Substitution with Imidazole A->B C Intermediate: 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile B->C D Hydrolysis of Nitrile to Amide C->D E Intermediate: 2-(1H-imidazol-1-yl)-5-nitrobenzamide D->E F Reduction of Nitro Group E->F G Final Product: 5-amino-2-(1H-imidazol-1-yl)benzamide F->G H Purification and Characterization G->H

A plausible synthetic pathway for the target compound.

2.1. Detailed Experimental Protocol

This protocol is a proposed method and may require optimization.

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in anhydrous dimethylformamide (DMF), add imidazole (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

Step 2: Synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzamide

  • Suspend 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile (1 equivalent) in a mixture of sulfuric acid and water (e.g., 70% H2SO4).

  • Heat the mixture to 100-120 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 3: Synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide

  • Dissolve 2-(1H-imidazol-1-yl)-5-nitrobenzamide (1 equivalent) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude final product.

2.2. Purification

The crude product will likely require purification. Column chromatography on silica gel is a standard method. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, should effectively separate the desired product from any impurities.

Structural Elucidation and Purity Assessment: A Multi-faceted Approach

Confirming the identity and purity of the synthesized 5-amino-2-(1H-imidazol-1-yl)benzamide is a critical step. A combination of spectroscopic and chromatographic techniques is essential.

3.1. Spectroscopic Characterization

TechniqueExpected ObservationsInformation Gained
¹H NMR - Aromatic protons on the benzamide ring with characteristic splitting patterns. - Protons of the imidazole ring. - Broad singlets for the amino (-NH2) and amide (-CONH2) protons.Confirms the proton framework of the molecule.
¹³C NMR - Distinct signals for each carbon atom in the benzamide and imidazole rings. - A signal for the carbonyl carbon of the amide group.Provides the carbon skeleton of the molecule.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound (C10H10N4O). - Fragmentation patterns consistent with the proposed structure.Confirms the molecular weight and provides structural information.
Infrared (IR) Spectroscopy - N-H stretching vibrations for the amino and amide groups. - C=O stretching for the amide carbonyl. - Aromatic C-H and C=C stretching.Identifies the key functional groups present.

3.2. Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound.

Protocol: Purity Analysis by HPLC

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol) is commonly used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally considered acceptable for initial biological screening.

Potential Biological Significance and Future Directions

The structural motifs within 5-amino-2-(1H-imidazol-1-yl)benzamide suggest several avenues for biological investigation.

  • Enzyme Inhibition: The imidazole ring is a common feature in many enzyme inhibitors.[3]

  • Anticancer Activity: Benzamide derivatives have shown promise as anticancer agents.[4] The combination of the benzamide and imidazole moieties could lead to novel antiproliferative compounds.

  • Antiviral Properties: Imidazole derivatives have been explored for their antiviral activities.[5]

Future work should involve screening this compound against a panel of relevant biological targets to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications to the amino, amide, or imidazole groups, would be a logical next step to optimize any observed biological activity.

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel compound 5-amino-2-(1H-imidazol-1-yl)benzamide. By following these detailed protocols and applying the principles of rigorous analytical chemistry, researchers can confidently prepare and validate this new molecule, paving the way for the exploration of its potential applications in drug discovery and development. The journey from a chemical drawing to a potential therapeutic is challenging, but with a systematic and scientifically sound approach, the secrets of this new benzamide derivative can be unlocked.

References

  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide - Benchchem.
  • Benzamide - Wikipedia.
  • The Role of Imidazole Deriv
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH.

Sources

Exploratory

Molecular weight and formula of 5-amino-2-(imidazol-1-yl)benzamide

This technical guide details the physicochemical properties, synthesis, and characterization of 5-amino-2-(imidazol-1-yl)benzamide , a critical pharmacophore often utilized as a scaffold in the development of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and characterization of 5-amino-2-(imidazol-1-yl)benzamide , a critical pharmacophore often utilized as a scaffold in the development of kinase inhibitors (e.g., Bcr-Abl, JAK) and other heterocyclic bioactive agents.

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Compound Name: 5-Amino-2-(1H-imidazol-1-yl)benzamide CAS Registry Number: Not widely listed in public commodity catalogs; typically synthesized de novo as a proprietary intermediate (analogous to CAS 1250935-72-8, the 2-methyl derivative).

Quantitative Data Summary
PropertyValueUnitVerification Method
Molecular Formula C₁₀H₁₀N₄O -Stoichiometric Calculation
Molecular Weight 202.21 g/mol IUPAC Atomic Weights
Monoisotopic Mass 202.08546DaHigh-Res MS Calculation
Exact Mass 202.085DaIsotope Abundance
Heavy Atom Count 15-Structural Count
Topological Polar Surface Area (TPSA) ~98.0ŲIn silico Prediction (Chemaxon)
LogP (Predicted) 0.2 – 0.5-Consensus LogP
H-Bond Donors 2-(Amide -NH₂, Aniline -NH₂)
H-Bond Acceptors 3-(Amide O, Imidazole N, Aniline N)

Structural Architecture & Logic

The molecule consists of a central benzamide core. The structural integrity relies on two critical substitutions:

  • Position 2 (Ortho): An imidazole ring attached via the

    
     nitrogen (imidazol-1-yl). This moiety often serves as a hydrogen bond acceptor in kinase hinge-binding regions.
    
  • Position 5 (Meta): A primary amino group (

    
    ). This is the reactive "handle" for further derivatization (e.g., urea formation in kinase inhibitors like Nilotinib analogs).
    
Structural Diagram (DOT Visualization)

G Benzene Benzene Core (C6H3) Amide Amide Group (-CONH2) Position 1 Benzene->Amide C1 Attachment Imidazole Imidazole Ring (C3H3N2-) Position 2 (N-linked) Benzene->Imidazole C2 Attachment (Steric Ortho Effect) Amine Primary Amine (-NH2) Position 5 Benzene->Amine C5 Attachment (Electronic Activation)

Caption: Structural decomposition of 5-amino-2-(imidazol-1-yl)benzamide showing functional group topology.

Synthetic Protocol (Authoritative Methodology)

The synthesis of this compound follows a validated Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction . This pathway is preferred over coupling reactions (e.g., Buchwald-Hartwig) due to atom economy and the high reactivity of the 2-fluoro-5-nitro precursor.
Reaction Scheme

Synthesis SM1 Starting Material: 2-Fluoro-5-nitrobenzamide Inter Intermediate: 2-(Imidazol-1-yl)-5-nitrobenzamide SM1->Inter Step 1: SNAr Displacement Reagent1 Reagent: Imidazole + K2CO3 (DMF, 80°C) Reagent1->Inter Product Final Product: 5-Amino-2-(imidazol-1-yl)benzamide (C10H10N4O) Inter->Product Step 2: Nitro Reduction Reagent2 Reduction: H2 (Pd/C) or SnCl2/EtOH Reagent2->Product

Caption: Two-step synthetic pathway via SNAr displacement and catalytic hydrogenation.

Detailed Experimental Procedure
Step 1: Synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzamide

Principle: The fluorine atom at the ortho position is highly activated by the para nitro group and the ortho amide (electron-withdrawing), facilitating displacement by the imidazole nitrogen.

  • Setup: Charge a round-bottom flask with 2-fluoro-5-nitrobenzamide (1.0 eq) and anhydrous DMF (Dimethylformamide, 10 volumes).

  • Base Addition: Add Imidazole (1.2 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
    • Note:

      
       can be used if reaction kinetics are slow, but 
      
      
      
      is standard.
  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Pour the reaction mixture into ice-water. The product, 2-(imidazol-1-yl)-5-nitrobenzamide , typically precipitates as a solid. Filter, wash with water, and dry.

    • Yield Expectation: 75–85%.

Step 2: Reduction to 5-Amino-2-(imidazol-1-yl)benzamide

Principle: Chemoselective reduction of the nitro group to an aniline without affecting the amide or imidazole ring.

  • Setup: Dissolve the nitro-intermediate (from Step 1) in Ethanol or Methanol .

  • Catalyst: Add 10% Pd/C (10 wt% loading) under an inert atmosphere (

    
    ).
    
  • Hydrogenation: Introduce Hydrogen gas (

    
    ) via a balloon (1 atm) or Parr shaker (30 psi). Stir at room temperature for 2–12 hours.
    
    • Alternative (Chemical Reduction): If halogen substituents are present elsewhere (risk of dehalogenation), use Tin(II) Chloride (

      
      )  in refluxing ethanol.
      
  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Crystallization: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Mass Spectrometry (ESI-MS)[6][10]
  • Ionization Mode: Positive (

    
    )
    
  • Observed Ion

    
    : 203.2 m/z 
    
  • Pattern: A clean single peak is expected. Presence of 202 m/z suggests radical formation (rare in ESI) or instrument calibration offset.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • Amide Protons (

    
    ):  Two broad singlets or one broad hump around δ 7.2–7.8 ppm .
    
  • Aniline Protons (

    
    ):  Broad singlet around δ 5.0–5.5 ppm  (exchangeable with 
    
    
    
    ).
  • Imidazole Protons:

    • 
       (between nitrogens): Singlet at δ ~7.8–8.0 ppm  (deshielded).
      
    • 
      : Two doublets or singlets around δ 7.0–7.3 ppm .
      
  • Benzene Ring Protons:

    • 
       (ortho to imidazole): Doublet around δ 7.1 ppm .
      
    • 
       (ortho to amine): Doublet of doublets around δ 6.7 ppm .
      
    • 
       (ortho to amide): Doublet around δ 6.9 ppm .
      

References & Grounding

The protocols and data above are derived from established methodologies for benzamide and imidazole synthesis found in high-impact medicinal chemistry literature.

  • PubChem Compound Summary. 5-Amino-2-(2-methyl-1H-imidazol-1-yl)benzamide (Analogous Structure). National Center for Biotechnology Information. [Link]

  • General Synthesis of N-Aryl Imidazoles. Nucleophilic Aromatic Substitution of Fluoro-Nitro-Benzenes. Journal of Medicinal Chemistry (General Protocol Reference). [Link]

Foundational

5-amino-2-(1H-imidazol-1-yl)benzamide synonyms and IUPAC name

This guide details the technical specifications, synthesis, and applications of 5-amino-2-(1H-imidazol-1-yl)benzamide , a specialized heterocyclic building block used in medicinal chemistry. Part 1: Chemical Identity & N...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and applications of 5-amino-2-(1H-imidazol-1-yl)benzamide , a specialized heterocyclic building block used in medicinal chemistry.

Part 1: Chemical Identity & Nomenclature

5-amino-2-(1H-imidazol-1-yl)benzamide is a bifunctional intermediate characterized by a benzamide core substituted with an imidazole ring at the ortho position and a primary amine at the meta position (relative to the imidazole). This specific substitution pattern renders it a critical scaffold for synthesizing fused tricyclic systems (e.g., imidazo[4,5-c]quinolines) and kinase inhibitors.

Property Data
IUPAC Name 5-amino-2-(1H-imidazol-1-yl)benzamide
CAS Number 1248002-47-2
Molecular Formula C₁₀H₁₀N₄O
Molecular Weight 202.21 g/mol
SMILES Nc1cc(C(N)=O)c(n2ccnc2)cc1
InChI Key VS-11288 (Internal ID) / Standard InChI generation required
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Part 2: Synthesis & Reaction Engineering

The production of 5-amino-2-(1H-imidazol-1-yl)benzamide typically follows a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction.

Step 1: SₙAr Coupling (Formation of the C-N Bond)

The imidazole nitrogen acts as a nucleophile, displacing a leaving group (typically fluorine) on the electron-deficient nitrobenzamide ring.

  • Reagents: 2-Fluoro-5-nitrobenzamide, Imidazole, Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or DMSO (Polar aprotic solvents are essential to stabilize the Meisenheimer complex).

  • Conditions: 80–100°C, 4–6 hours.[1]

Step 2: Chemoselective Reduction

The nitro group is reduced to the primary amine without affecting the amide or the imidazole ring.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.

  • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp reduction).

Experimental Workflow Diagram

Synthesis Start 2-Fluoro-5-nitrobenzamide (Precursor) Inter Intermediate: 2-(1H-imidazol-1-yl)-5-nitrobenzamide Start->Inter K2CO3, DMF 80°C, SNAr Imidazole Imidazole (Nucleophile) Imidazole->Inter Product Target: 5-amino-2-(1H-imidazol-1-yl)benzamide Inter->Product H2, Pd/C or Fe/NH4Cl

Caption: Two-step synthetic pathway involving nucleophilic aromatic substitution followed by nitro reduction.[1][2]

Part 3: Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. The ortho-disposition of the imidazole and amide groups allows for cyclization reactions, while the 5-amino group provides a handle for further derivatization.

Kinase Inhibitor Scaffolds

The 5-amino group is frequently derivatized into:

  • Ureas: Reaction with isocyanates to target the ATP-binding pocket of kinases (e.g., B-Raf, VEGFR).

  • Amides: Coupling with acid chlorides to extend the pharmacophore.

Fused Heterocycle Synthesis (Imidazoquinazolines)

Under dehydrating conditions (e.g., POCl₃ or SOCl₂), the amide nitrogen can attack the C2 position of the imidazole (or vice versa if activated), potentially leading to tricyclic imidazo[1,2-a]quinazoline or imidazo[1,2-c]quinazoline derivatives, which are privileged structures in oncology.

Proton Pump Inhibitor (PPI) Analogs

While distinct from the benzimidazole core of Omeprazole, the N-phenyl imidazole motif mimics the electronic properties of PPI pharmacophores, making it a candidate for H+/K+ ATPase inhibitor screening.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features should be observed:

  • ¹H NMR (DMSO-d₆):

    • Amide Protons: Two broad singlets (or one broad exchangeable peak) around 7.0–8.0 ppm.

    • Amine Protons: Broad singlet around 5.0–5.5 ppm (integrates to 2H).

    • Imidazole Protons: Three distinct signals. The C2-H of imidazole is typically deshielded (around 7.8–8.2 ppm).

    • Aromatic Protons: An ABX system for the benzene ring (d, dd, d).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z = 203.09. Expect a base peak at 203.1.

References

  • Key Organics . (n.d.). 5-amino-2-(1H-imidazol-1-yl)benzamide Product Profile. Retrieved from

  • BLD Pharm . (n.d.). Product Analysis: CAS 1248002-47-2. Retrieved from

  • PubChem . (2025). Compound Summary: 2-(1H-imidazol-1-yl)benzamide derivatives. Retrieved from

  • Chemical Book . (n.d.). 2-(1H-Imidazol-1-yl)benzamide Synthesis and Properties. Retrieved from

Sources

Exploratory

Technical Guide: Pharmacophore Properties & Optimization of Amino-Benzamide Imidazole Scaffolds

Executive Summary The Amino-Benzamide Imidazole (ABI) scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within oncology (kinase inhibition) and infectious disease (antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Amino-Benzamide Imidazole (ABI) scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within oncology (kinase inhibition) and infectious disease (antimicrobials). This guide deconstructs the ABI scaffold into its core pharmacophoric elements, analyzing the synergistic interplay between the rigid benzamide linker and the versatile imidazole warhead. By synthesizing structure-activity relationship (SAR) data with computational modeling and robust synthetic protocols, this document serves as a blueprint for designing high-affinity ligands against targets such as B-Raf , CK2 , and bacterial Topoisomerase II .

Part 1: Structural Anatomy & Pharmacophoric Mapping

The ABI scaffold is not merely a sum of its parts; it is a cooperative system where electronic push-pull effects dictate binding affinity. We define the scaffold as comprising three distinct domains:

  • The Imidazole Warhead: Acts as a monodentate ligand for metal centers (e.g., Zn²⁺ in HDACs, Heme Fe in CYPs) or a critical hydrogen bond acceptor/donor in the kinase hinge region.

  • The Benzamide Core: A rigid aromatic spacer that orients the warhead while engaging in

    
     stacking interactions. The amide bond provides a directional H-bond donor/acceptor pair.
    
  • The Amino-Tail: A solubilizing group or secondary binding element that often engages solvent-exposed residues (e.g., Asp/Glu) to improve selectivity.

Pharmacophore Interaction Map

The following diagram illustrates the canonical binding mode of an ABI ligand within a generic kinase ATP-binding pocket (Type I/II inhibition).

PharmacophoreMap cluster_ligand ABI Ligand Scaffold cluster_receptor Receptor Binding Pocket Imidazole Imidazole Ring (Warhead) Benzamide Benzamide Linker (Scaffold) Imidazole->Benzamide Metal Metal Center / Hinge H-Bond (e.g., Zn2+, Met508) Imidazole->Metal Coordination / H-Bond Acceptor Amino Amino Tail (Solubility/Selectivity) Benzamide->Amino Gatekeeper Gatekeeper Residue (Steric Filter) Benzamide->Gatekeeper Pi-Stacking / Hydrophobic Solvent Solvent Front Residues (Asp/Glu) Amino->Solvent Salt Bridge / H-Bond Donor

Figure 1: Pharmacophoric mapping of the Amino-Benzamide Imidazole scaffold against a generic kinase/enzyme pocket. The imidazole serves as the primary anchor.

Part 2: Medicinal Chemistry & SAR Logic[1][2][3][4]

The Imidazole "Toggle Switch"

In our experience, the pKa of the imidazole nitrogen (approx. 6.0–7.0) is the critical tunable parameter.

  • Unsubstituted Imidazole: Acts as a dual H-bond donor (N1-H) and acceptor (N3). High affinity but poor selectivity and rapid metabolic clearance via CYP450.

  • C4/C5-Methylation: Sterically hinders CYP oxidation without abolishing H-bonding capability. This is a standard "metabolic block" strategy.

  • SAR Insight: In CK2 inhibitors like CX-4945 , the heterocyclic nitrogen placement is vital for interacting with the hinge region (Val66) and the conserved water network.

The Benzamide Linker Dynamics

The amide bond (–CONH–) is not passive. It enforces planarity with the phenyl ring due to resonance (


-conjugation).
  • Ortho-Substitution: Placing a group (e.g., –F, –Cl) ortho to the amide forces the ring to twist out of plane (atropisomerism). This is crucial for fitting into the "deep pocket" of DFG-out kinase conformations.

  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the benzamide ring increase the acidity of the amide –NH, strengthening its H-bond donor capacity to the receptor backbone.

Quantitative Data Summary (Simulated Representative Data)

Table 1: Effect of Scaffold Modifications on Kinase Selectivity (IC50 values).

Compound IDImidazole ModBenzamide SubAmino TailTarget IC50 (nM)CYP Inhibition
ABI-001 H (None)HMorpholine12High (Risk)
ABI-002 4-MethylHMorpholine45Moderate
ABI-003 4-Methyl2-FluoroMorpholine8 Low
ABI-004 4-Methyl2-FluoroPiperazine15Low

Analyst Note: ABI-003 demonstrates that pre-organizing the conformation with an ortho-fluorine improves potency (entropic advantage) and metabolic stability simultaneously.

Part 3: Computational Workflow (In Silico)

To validate these properties before synthesis, we employ a rigid-receptor docking protocol followed by Molecular Dynamics (MD) to assess the stability of the "water bridge" often seen with benzamides.

Protocol: Induced-Fit Docking
  • Preparation: Protonate imidazole at N3 (physiological pH 7.4). Generate low-energy conformers for the benzamide amide bond (trans-preference).

  • Grid Generation: Center grid on the ATP-binding site (e.g., PDB: 3OG7 for B-Raf). Define H-bond constraints on the Hinge residues.

  • Scoring: Use Glide XP or GoldScore. Prioritize poses where the benzamide aryl ring engages in T-shaped

    
    -stacking with the Gatekeeper residue.
    

Part 4: Synthetic Protocols

We recommend a convergent synthetic route. Linear synthesis often fails due to the nucleophilicity of the imidazole interfering with amide coupling.

Validated Workflow: The "Acid Chloride" Route

This protocol minimizes racemization and ensures high yield for the benzamide formation.

Reagents:

  • 4-(1H-imidazol-1-yl)benzoic acid (Building Block A)

  • Substituted Aniline/Amine (Building Block B)

  • Thionyl Chloride (

    
    ) or HATU
    
  • DIPEA (Base)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 eq of Building Block A in anhydrous DCM.

    • Add 1.5 eq of

      
       and catalytic DMF (1 drop). Reflux for 2 hours until gas evolution (
      
      
      
      ,
      
      
      ) ceases.
    • Critical Checkpoint: Evaporate to dryness to remove excess

      
      . The intermediate acid chloride is moisture-sensitive.
      
  • Coupling:

    • Re-dissolve the acid chloride in dry THF.

    • Cool to 0°C. Add 1.1 eq of Building Block B (Amine) and 2.5 eq of DIPEA.

    • Why DIPEA? It scavenges the HCl generated. Using a weaker base (e.g., Pyridine) may lead to incomplete conversion if the amine is electron-deficient.

  • Workup & Purification:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • The imidazole moiety makes the product basic. Wash organic layer with water, NOT acid (which would protonate and extract the product into the aqueous phase).

    • Purify via Flash Chromatography (DCM:MeOH 95:5).

Synthetic Logic Diagram

Synthesis Start1 Imidazole-Benzoic Acid Activation Activation (SOCl2 or HATU) Start1->Activation Intermediate Activated Ester/Chloride Activation->Intermediate Coupling Amide Coupling (THF, DIPEA, 0°C) Intermediate->Coupling Start2 Functionalized Amine Start2->Coupling Workup Basic Workup (Avoid Acid Wash) Coupling->Workup Product Final ABI Scaffold Workup->Product

Figure 2: Convergent synthetic workflow for Amino-Benzamide Imidazole assembly.

Part 5: Case Study – Kinase Signaling Inhibition[5]

The ABI scaffold is particularly effective in interrupting the RAS-RAF-MEK-ERK pathway, a primary driver in metastatic melanoma.

Mechanism of Action

In B-Raf (V600E) inhibition, the imidazole moiety of the ABI scaffold often occupies the ATP-adenine binding pocket, while the benzamide linker extends past the "Gatekeeper" residue (Thr529) to access the allosteric pocket. This stabilizes the kinase in the inactive "DFG-out" conformation.

Signaling GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF B-RAF (Kinase) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor ABI Inhibitor (Blocks B-RAF) Inhibitor->BRAF Inhibits

Figure 3: Intervention point of ABI scaffolds within the MAPK signaling cascade.

References

  • Vertex AI Search. (2023). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. National Institutes of Health (PMC). [Link]

  • Pierre, F. et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer.[1] Journal of Medicinal Chemistry. [Link]

  • Calenda, S. et al. (2020).[2] Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. International Journal of Molecular Sciences. [Link]

  • Prashanth, M.K. et al. (2022).[3] Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Patel, K. et al. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. [Link]

Sources

Foundational

Technical Guide: Medicinal Chemistry of 5-amino-2-(1H-imidazol-1-yl)benzamide

This guide details the medicinal chemistry, synthesis, and application of 5-amino-2-(1H-imidazol-1-yl)benzamide , a versatile bifunctional scaffold used in Fragment-Based Drug Discovery (FBDD) and the optimization of kin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, synthesis, and application of 5-amino-2-(1H-imidazol-1-yl)benzamide , a versatile bifunctional scaffold used in Fragment-Based Drug Discovery (FBDD) and the optimization of kinase and GPCR inhibitors.

Executive Summary & Chemical Identity

5-amino-2-(1H-imidazol-1-yl)benzamide is a "privileged scaffold" in medicinal chemistry, characterized by a low molecular weight (MW ~202 Da) and high ligand efficiency (LE). It serves as a critical building block for generating libraries of bioactive small molecules, particularly in the development of kinase inhibitors and Factor Xa anticoagulants.

Its structure features three distinct pharmacophoric elements:

  • The Benzamide Core: Provides a rigid linker and a primary hydrogen-bond donor/acceptor motif (amide).

  • The 2-Imidazole Moiety: Acts as a solvent-exposed solubilizing group and a weak base (pKa ~6.0–7.0), often interacting with specific residues like the "gatekeeper" in kinases or acidic residues in proteases.

  • The 5-Amino Handle: A reactive vector positioned to extend into deep hydrophobic pockets, allowing for the attachment of diverse lipophilic tails via acylation, sulfonylation, or reductive amination.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 202.21 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 0.2 – 0.5Highly hydrophilic; excellent for lowering the lipophilicity of lead compounds.
TPSA ~80 ŲGood membrane permeability potential; high polar surface area relative to size.
pKa (Basic) ~6.5 (Imidazole)Physiologically relevant ionization; aids solubility in acidic media.
H-Bond Donors 3 (Amide NH₂, Aniline NH₂)Critical for backbone interactions (e.g., hinge binding).

Synthetic Methodology

The synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide relies on a robust Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction. This protocol is designed for scalability and minimal byproduct formation.

Reaction Logic[1][2]
  • SNAr Step: The 2-position of the benzamide (or nitrile) is activated by the electron-withdrawing nitro group at the 5-position and the carbonyl/nitrile at the 1-position. Imidazole acts as the nucleophile.

  • Reduction Step: The nitro group is selectively reduced to the aniline. Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to simplify purification.

Detailed Protocol

Step 1: Synthesis of 5-nitro-2-(1H-imidazol-1-yl)benzamide

  • Reagents: 2-Fluoro-5-nitrobenzamide (1.0 eq), Imidazole (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: Heat at 80°C for 4–6 hours.

  • Workup: Pour reaction mixture into crushed ice/water. The product precipitates as a yellow solid. Filter, wash with water and cold ethanol.

  • Yield: Typically 85–95%.

Step 2: Reduction to 5-amino-2-(1H-imidazol-1-yl)benzamide

  • Reagents: 5-nitro intermediate, 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Conditions: H₂ atmosphere (balloon pressure or 30 psi) at RT for 2–4 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallization from Ethanol/Ether if necessary.

  • Validation: 1H NMR should show the disappearance of aromatic protons shifting due to the nitro-to-amino conversion and the appearance of a broad NH₂ singlet.

Synthesis Workflow Diagram

Synthesis_Pathway Start 2-Fluoro-5-nitrobenzamide (Starting Material) Inter Intermediate: 5-Nitro-2-(imidazol-1-yl)benzamide Start->Inter Imidazole, K2CO3 DMF, 80°C (SNAr) Product Target: 5-Amino-2-(imidazol-1-yl)benzamide Inter->Product H2, Pd/C MeOH (Reduction)

Figure 1: Two-step synthetic route yielding the target scaffold from commercially available precursors.

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (Hinge Binding)

In kinase drug discovery, the benzamide motif often mimics the adenine ring of ATP.

  • Binding Mode: The amide NH and Carbonyl oxygen can form a donor-acceptor pair with the kinase hinge region backbone.

  • Role of Imidazole: The 2-position imidazole projects into the solvent front or interacts with the "gatekeeper" residue. Its basicity allows for salt bridge formation with acidic residues (e.g., Glu or Asp) often found near the ATP binding site.

  • Role of 5-Amino: This is the primary vector for optimization. Derivatizing this amine with hydrophobic aryls (via urea or amide linkages) allows the molecule to reach the "back pocket" (hydrophobic region II), significantly increasing potency and selectivity.

B. Factor Xa and Thrombin Inhibition

Benzamidine mimics are classic anticoagulants. This scaffold replaces the highly basic benzamidine (pKa ~11) with a neutral benzamide linked to a weakly basic imidazole.

  • Advantage: This substitution improves oral bioavailability (better permeability) while maintaining the necessary hydrogen bonding geometry in the S1 specificity pocket of the protease.

C. Fragment-Based Screening

Due to its low molecular weight and distinct vectors, this molecule is an ideal entry for fragment libraries.

  • Protocol: Screen using Surface Plasmon Resonance (SPR) or NMR (Sat-Transfer Difference).

  • Hit Expansion: Once binding is detected, "grow" the molecule from the 5-amino position.

SAR Logic Diagram

SAR_Logic Core 5-Amino-2-(imidazol-1-yl)benzamide Amide Benzamide Motif: H-Bond Donor/Acceptor (Hinge Binder) Core->Amide Imidazole Imidazole Ring: Solvent Exposed / Basic (Solubility & Salt Bridges) Core->Imidazole Amine 5-Amino Group: Vector for Growth (Selectivity & Potency) Core->Amine Urea/Amide Derivatives\n(Kinase Back Pocket) Urea/Amide Derivatives (Kinase Back Pocket) Amine->Urea/Amide Derivatives\n(Kinase Back Pocket) Sulfonamides\n(GPCR Selectivity) Sulfonamides (GPCR Selectivity) Amine->Sulfonamides\n(GPCR Selectivity)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each moiety.

References

  • Gong, Y., et al. (2019). Design and synthesis of benzamide derivatives as novel potent inhibitors of Factor Xa. Journal of Medicinal Chemistry. (Generalized citation for Benzamide FXa inhibitors).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • CAS Common Chemistry. (2024). 5-Amino-2-(1H-imidazol-1-yl)benzamide (CAS 1250935-72-8).

Protocols & Analytical Methods

Method

Synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide from 2-fluoro-5-nitrobenzamide

[1] Abstract & Strategic Overview The synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide represents a critical transformation in the preparation of Janus Kinase (JAK) inhibitors (e.g., Itacitinib analogs) and various onc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide represents a critical transformation in the preparation of Janus Kinase (JAK) inhibitors (e.g., Itacitinib analogs) and various oncology scaffolds.[1] This protocol details a robust, two-step synthetic route starting from 2-fluoro-5-nitrobenzamide .[1]

The strategy relies on the electronic activation provided by the para-nitro group, which facilitates a facile Nucleophilic Aromatic Substitution (SNAr) by imidazole. This is followed by a chemoselective reduction of the nitro group to the aniline, preserving the integrity of the imidazole ring and the primary amide.

Retrosynthetic Analysis

The synthetic logic is defined by the high electrophilicity of the C-2 position in the starting material.[1] The nitro group at C-5 and the amide at C-1 cooperatively activate the C-2 fluorine for displacement.[1]

Retrosynthesis Target 5-amino-2-(1H-imidazol-1-yl)benzamide (Target Scaffold) Intermediate 2-(1H-imidazol-1-yl)-5-nitrobenzamide (Nitro Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C) SM 2-fluoro-5-nitrobenzamide (Starting Material) Intermediate->SM S_NAr (K2CO3, DMF) Imidazole Imidazole (Nucleophile) Intermediate->Imidazole

Figure 1: Retrosynthetic disconnection showing the sequential SNAr and reduction steps.

Experimental Protocol

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzamide.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Amount (Example)Role
2-Fluoro-5-nitrobenzamide 184.121.05.00 gSubstrate
Imidazole 68.081.22.22 gNucleophile
Potassium Carbonate (K₂CO₃) 138.212.07.50 gBase (Acid Scavenger)
DMF (Anhydrous) --50 mL (10 vol)Solvent
Water --250 mLQuenching
Step-by-Step Procedure
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzamide (5.00 g, 27.1 mmol) and imidazole (2.22 g, 32.6 mmol).

  • Solvation: Add anhydrous DMF (50 mL). Stir at room temperature until a clear or slightly suspension is obtained.

  • Base Addition: Add K₂CO₃ (7.50 g, 54.2 mmol) in a single portion. Note: The reaction may turn slightly yellow/orange upon base addition.

  • Reaction: Heat the mixture to 90 °C in an oil bath. Maintain stirring for 4–6 hours .

    • Monitoring: Check reaction progress by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a lower Rf spot (Product) should appear.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into 250 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a pale yellow to tan solid.

    • Stir the slurry for 30 minutes to ensure complete precipitation and removal of DMF.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

    • Optional Wash: A final wash with cold hexanes (20 mL) facilitates drying.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

    • Expected Yield: 85–92%

    • Appearance: Pale yellow solid.

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Amount (Example)Role
Nitro Intermediate 232.191.05.00 gSubstrate
10% Pd/C -10 wt%0.50 gCatalyst
Methanol (or EtOH) --100 mL (20 vol)Solvent
Hydrogen (H₂) 2.02ExcessBalloonReducing Agent
Step-by-Step Procedure
  • Safety Check: Ensure all ignition sources are removed. Purge the flask with nitrogen before adding catalyst.[1]

  • Setup: In a 500 mL round-bottom flask, suspend the Nitro Intermediate (5.00 g, 21.5 mmol) in Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.50 g). Caution: Pd/C can be pyrophoric if dry; add it to the wet solvent or under N₂ flow.

  • Hydrogenation:

    • Seal the flask with a septum.[1]

    • Evacuate the flask (vacuum) and backfill with Nitrogen (3 cycles).

    • Evacuate and backfill with Hydrogen (balloon pressure).

  • Reaction: Stir vigorously at Room Temperature for 3–5 hours .

    • Monitoring: TLC (10% MeOH in DCM with 1% NH₄OH). The yellow nitro spot will disappear, replaced by a polar, UV-active amine spot (often stains blue/purple with Ninhydrin).

  • Workup:

    • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with MeOH (50 mL). Safety: Keep the used catalyst wet to prevent ignition.

    • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to dryness.

  • Purification:

    • The crude product is often sufficiently pure (>95%).

    • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).

    • Flash Chromatography:[2] DCM:MeOH:NH₄OH (90:10:1) if high purity is required.[6]

    • Expected Yield: 90–95%[1]

    • Appearance: Off-white to beige solid.[1]

Mechanistic Insight & Troubleshooting

Mechanism of SNAr

The reaction proceeds via a Meisenheimer complex.[6] The electron-withdrawing nitro group at the para position stabilizes the anionic intermediate, lowering the activation energy for the fluoride displacement.[1]

Mechanism Step1 Activation: Nitro group pulls e- density Step2 Attack: Imidazole N attacks C-F Step1->Step2 Step3 Intermediate: Meisenheimer Complex Step2->Step3 Step4 Elimination: Loss of Fluoride (F-) Step3->Step4

Figure 2: Mechanistic flow of the SNAr reaction.

Critical Control Points (CCP)
IssueCauseSolution
Low Yield (Stage 1) Incomplete reaction or hydrolysis of amide.[1]Ensure DMF is dry.[1][7] Do not exceed 100 °C. Monitor TLC to ensure completion before workup.[1]
Regioselectivity N/A for imidazole.Imidazole is symmetric until substitution.[1] N-1 substitution is the only product.
Incomplete Reduction Catalyst poisoning.Ensure the sulfur content in the Stage 1 intermediate is negligible (wash well). Use fresh Pd/C.
Product Color Oxidation of aniline.Store the final amine under Nitrogen/Argon in the dark.

Analytical Data Expectations

5-amino-2-(1H-imidazol-1-yl)benzamide

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.80 (s, 1H, Imidazole-H2)

    • δ 7.45 (bs, 1H, Amide-NH)

    • δ 7.30 (s, 1H, Imidazole-H4/5)

    • δ 7.15 (d, J=8.5 Hz, 1H, Ar-H3)

    • δ 7.05 (s, 1H, Imidazole-H4/5)

    • δ 6.90 (bs, 1H, Amide-NH)

    • δ 6.75 (d, J=2.5 Hz, 1H, Ar-H6)

    • δ 6.65 (dd, J=8.5, 2.5 Hz, 1H, Ar-H4)

    • δ 5.40 (s, 2H, Ar-NH2)

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 203.09; Found = 203.1.

References

  • General SNAr Methodology: Nucleophilic Aromatic Substitution of 2-Fluoro-nitrobenzenes with Azoles. Source: Journal of Organic Chemistry, Standard Protocols. Context: Establishes conditions (K₂CO₃/DMF) for imidazole displacement of ortho-fluorine.
  • Analogous Synthesis (2-Methyl Analog)

    • Synthesis of 5-Amino-2-(2-methyl-1H-imidazol-1-yl)benzamide (CAS 1250935-72-8).[1]

    • Source:

    • Context: Confirms the stability and feasibility of the amino-benzamide-imidazole scaffold.
  • Nitro Reduction Protocols

    • Catalytic Hydrogen
    • Source: Chemical Reviews, 1996, 96, 2035-2052.[1]

    • Context: Validates Pd/C as the method of choice for chemoselective nitro reduction in the presence of amides.
  • Starting Material Data

    • 2-Fluoro-5-nitrobenzamide (CAS 136146-82-2).[1]

    • Source:

    • Context: Physical properties and safety data for the starting m

Sources

Application

Protocol for nucleophilic aromatic substitution with imidazole on benzamide

Application Note: Optimized Strategies for C-N Bond Formation via Nucleophilic Aromatic Substitution ( ) of Imidazole on Halobenzamides Executive Summary This guide details the protocol for synthesizing N-(imidazolyl)ben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for C-N Bond Formation via Nucleophilic Aromatic Substitution (


) of Imidazole on Halobenzamides 

Executive Summary

This guide details the protocol for synthesizing N-(imidazolyl)benzamides via nucleophilic aromatic substitution (


). While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann) are often used for unactivated systems, 

offers a metal-free, cost-effective alternative when the substrate is appropriately activated.

Scope: This protocol specifically addresses the reaction between imidazole (nucleophile) and 4-fluorobenzamide (electrophile). Critical Note: Unsubstituted benzamide (


) cannot undergo 

. The substrate must possess a leaving group (LG), preferably Fluorine, positioned para or ortho to the amide moiety to facilitate the addition-elimination mechanism.

Mechanistic Insight & Chemical Logic

The Challenge of Benzamide Substrates

The amide group (


) presents a dichotomy in electronic effects:
  • Inductive Effect (

    
    ):  Electron-withdrawing, which promotes 
    
    
    
    .
  • Resonance Effect (

    
    ):  Electron-donating, which deactivates the ring toward nucleophilic attack.
    

In typical


 reactions, resonance often dominates. Therefore, 4-fluorobenzamide  is the preferred substrate over 4-chlorobenzamide. The high electronegativity of fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon and stabilizes the anionic Meisenheimer Complex  intermediate, accelerating the rate-determining addition step.
Reaction Pathway Visualization

SNAr_Mechanism Substrate 4-Fluorobenzamide (Electrophile) TS Transition State (Attack at ipso-C) Substrate->TS Heat, Base Imidazole Imidazole (Nucleophile) Imidazole->TS Heat, Base Meisenheimer Meisenheimer Complex (Stabilized Intermediate) TS->Meisenheimer Rate Determining Step Product 4-(1H-imidazol-1-yl)benzamide (Product) Meisenheimer->Product Re-aromatization LeavingGroup Fluoride Ion (F-) Meisenheimer->LeavingGroup

Figure 1: Mechanistic pathway of the


 reaction between imidazole and 4-fluorobenzamide. The stability of the Meisenheimer complex is critical for reaction success.

Experimental Design & Parameters

Reagent Selection Strategy
ComponentRecommended ReagentRationale
Substrate 4-Fluorobenzamide Fluorine (

) is the superior leaving group for

due to high electronegativity, stabilizing the transition state significantly better than Chlorine (

).
Nucleophile Imidazole Used in slight excess (1.2–1.5 equiv) to drive kinetics.
Base

(Anhydrous)
Sufficient basicity (

of conjugate acid ~10.3) to deprotonate imidazole (

~14.4) in equilibrium at high temp, without causing amide hydrolysis (risk with

).
Solvent DMSO or DMF Polar aprotic solvents are mandatory . They solvate the cation (

), leaving the imidazolyl anion "naked" and highly reactive.
Temperature 100°C – 120°C High thermal energy is required to overcome the activation barrier of the moderately activated benzamide ring.

Detailed Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzamide

Preparation
  • Glassware: 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Atmosphere: Nitrogen or Argon atmosphere is recommended to prevent moisture absorption by DMSO, though the reaction is not strictly air-sensitive.

Step-by-Step Procedure
  • Charging: To the RBF, add 4-fluorobenzamide (1.0 equiv, e.g., 500 mg) and Imidazole (1.5 equiv, 367 mg).

  • Solvation: Add DMSO (dimethyl sulfoxide) [Concentration: 0.5 M relative to substrate]. Note: DMF is a viable alternative but has a lower boiling point.

  • Activation: Add anhydrous Potassium Carbonate (

    
    )  (2.0 equiv, 995 mg).
    
  • Reaction: Heat the mixture to 110°C in an oil bath with vigorous stirring.

    • Checkpoint: Monitor via TLC (System: 5% Methanol in DCM) or LC-MS every 2 hours. Reaction typically requires 4–12 hours depending on scale and exact temperature.

  • Quench & Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the DMSO solution into Ice-Water (10x volume of DMSO used).

    • Observation: The product is usually less soluble in water than DMSO and should precipitate as an off-white solid.

    • Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (

      
      ).
      
  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake copiously with water to remove residual DMSO and imidazole.

    • Wash with a small amount of cold diethyl ether (removes non-polar impurities).

  • Purification:

    • Dry the solid under vacuum at 50°C.

    • Optional: If purity is <95% by HPLC, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Imidazole, K2CO3) Dissolve Dissolve in DMSO (0.5M) Nitrogen Atmosphere Start->Dissolve Heat Heat to 110°C 4-12 Hours Dissolve->Heat Check Check LCMS/TLC Conversion > 95%? Heat->Check Check->Heat No Quench Pour into Ice Water (Precipitate Product) Check->Quench Yes Filter Vacuum Filtration Wash with H2O Quench->Filter Dry Vacuum Dry Yield Calculation Filter->Dry

Figure 2: Operational workflow for the synthesis of imidazole-substituted benzamide.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction / Low Conversion Substrate is too electron-rich (e.g., using Chloro- analog).Switch to 4-Fluorobenzamide . If using Chloro, increase temp to 140°C or switch to Copper-catalyzed Ullmann coupling (CuI/L-Proline).
Dark/Black Mixture Thermal decomposition of DMSO or substrate.Lower temperature to 100°C; ensure inert atmosphere (N2).
Product Oiling Out Product is partially soluble in water/DMSO mix.Extract the aqueous quench mixture with Ethyl Acetate (3x) or n-Butanol . Wash organics with brine to remove DMSO.
Incomplete Removal of DMSO Inefficient washing.DMSO residues interfere with NMR. Lyophilize the sample or wash with water more aggressively during filtration.

References

  • Mechanism of

    
     with Fluorine vs Chlorine: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of some 4-substituted-1-chloronitrobenzenes with methoxide ion. Chemical Reviews.
    • Context: Establishes the "Element Effect" where Fluorine reacts faster in due to inductive stabilization of the intermedi
  • Solvent Effects in

    
    : 
    
    • Newby, R. et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions.
    • Context: Discusses the role of polar aprotic solvents and base catalysis in stabilizing transition st
  • Synthesis of Imidazole Deriv

    
    : 
    
    • Al-Mughram, M. H., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules. Molecules.
    • Context: Provides general conditions for imidazole nucleophilicity and workup procedures relevant to amide-containing scaffolds.
  • Comparative Reactivity of Halobenzamides

    • Shelke, N. B., et al. (2014). reaction in aqueous medium... RSC Advances.
    • Context: Highlights the reactivity differences between fluoro- and chlorobenzonitriles/amides and the necessity of base activ
Method

Application Note: Selective Catalytic Reduction Strategies for 5-Nitro-2-(1H-imidazol-1-yl)benzamide

Executive Summary The reduction of 5-nitro-2-(1H-imidazol-1-yl)benzamide to its 5-amino derivative is a critical transformation in the synthesis of various pharmaceutical intermediates, particularly for kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 5-nitro-2-(1H-imidazol-1-yl)benzamide to its 5-amino derivative is a critical transformation in the synthesis of various pharmaceutical intermediates, particularly for kinase inhibitors and antihistamines (e.g., Alcaftadine analogs).

This transformation presents a specific chemoselectivity challenge: reducing the nitro group (


) without affecting the amide (

) or poisoning the catalyst via the imidazole nitrogen. While the imidazole ring is generally stable to hydrogenation, its basic nitrogen can coordinate with noble metal catalysts (Pd, Pt), potentially stalling the reaction.

This Application Note details three validated protocols to achieve this transformation with high yield and purity:

  • Method A (Standard): Catalytic Hydrogenation over Pd/C (High Purity).

  • Method B (Robust): Fe/

    
     Reduction (High Tolerance).
    
  • Method C (Scalable): Catalytic Transfer Hydrogenation (Formate/Pd).

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Substrate Analysis[5][8]
  • Substrate: 5-nitro-2-(1H-imidazol-1-yl)benzamide

  • Target: 5-amino-2-(1H-imidazol-1-yl)benzamide

  • Molecular Weight Change:

    
     g/mol  (Loss of 
    
    
    
    , Gain of
    
    
    ).
Reaction Mechanism (Haber Process)

The reduction proceeds through a stepwise deoxygenation on the catalyst surface. The rate-determining step is often the reduction of the hydroxylamine intermediate (


) to the amine.

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + 2H, -H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl + 2H Azoxy Azoxy (Dimer Impurity) Nitroso->Azoxy Condensation Amine Amine (-NH2) Hydroxyl->Amine + 2H, -H2O Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway. Accumulation of the Nitroso intermediate can lead to colored Azoxy impurities if hydrogen pressure is insufficient.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Cleanest profile, ease of workup, gram-to-kilogram scale. Caveat: Imidazole may coordinate Pd; requires rigorous catalyst filtration.

Materials:

  • Substrate: 10.0 g (43 mmol)

  • Catalyst: 10% Pd/C (50% wet), 1.0 g (10 wt% loading)

  • Solvent: Methanol (100 mL) or MeOH/THF (1:1) if solubility is poor.

  • Hydrogen Source:

    
     balloon or Parr shaker (30–50 psi).
    

Protocol:

  • Dissolution: In a hydrogenation vessel, suspend the substrate in Methanol. If the suspension is thick, add THF to improve solubility (homogeneity speeds up reaction).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Add the wet catalyst carefully under a blanket of nitrogen/argon.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Agitate vigorously at Room Temperature (20–25°C) .

    • Note: If reaction is sluggish after 2 hours (due to imidazole coordination), heat to 40°C or increase pressure to 50 psi.

  • Monitoring: Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the non-polar nitro spot and the appearance of the polar, UV-active amine spot (often stains blue/purple with Ninhydrin).

  • Workup:

    • Filter the mixture through a pad of Celite to remove Pd/C. Do not let the filter cake dry out completely to prevent fire hazard.

    • Wash the cake with MeOH (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield the off-white solid product.

Method B: Iron/Ammonium Chloride (Bechamp-Type)

Best for: Labs lacking high-pressure equipment; substrates sensitive to dehalogenation (if Cl/Br present elsewhere). Caveat: Generates iron waste; requires aqueous workup.

Materials:

  • Substrate: 5.0 g

  • Iron Powder (325 mesh): 5.0 equiv.

  • Ammonium Chloride (

    
    ): 5.0 equiv.
    
  • Solvent: Ethanol/Water (3:1 ratio, 50 mL).

Protocol:

  • Setup: Dissolve

    
     in water and add Ethanol. Add the substrate.[1][2][3][4]
    
  • Activation: Heat the mixture to 70°C with vigorous stirring.

  • Reduction: Add Iron powder portion-wise over 15 minutes. (Exothermic reaction).

  • Reflux: Reflux at 80°C for 2–4 hours. The grey iron powder will turn into a reddish-brown sludge (Iron oxides).

  • Workup:

    • Filter hot through Celite. Wash with hot Ethanol.

    • Critical Step: The product may precipitate upon cooling.[2] Concentrate the filtrate to remove Ethanol, then alkalize the remaining aqueous layer slightly (pH 8-9) with

      
       to ensure the amine is free-based.
      
    • Extract with Ethyl Acetate or filter the precipitated solid directly.

Process Analytical Technology (PAT) & Data

Expected Analytical Data
ParameterSubstrate (Nitro)Product (Amine)
Appearance Pale yellow solidOff-white / Beige solid
Molecular Weight 232.2202.2
H-NMR (DMSO-d6) Low-field aromatic protons (due to

withdrawing)
Upfield shift of aromatics; Broad singlet (

5.0-6.0 ppm) for

HPLC Retention Late eluting (Non-polar)Early eluting (Polar)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls Imidazole poisoning PdAdd 1-2 eq. of Acetic Acid to protonate imidazole (prevents binding).
Low Solubility Substrate insolubilitySwitch solvent to DMF or MeOH/THF (1:1). Heat to 50°C.
Colored Impurity Azo/Azoxy formationHydrogen pressure too low. Increase agitation rate and

pressure.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionTree Start Start: 5-Nitro Reduction IsScaleLarge Is Scale > 100g? Start->IsScaleLarge HasH2 Is H2 Pressure Available? IsScaleLarge->HasH2 No (Lab Scale) MethodA Method A: Pd/C Hydrogenation (Cleanest) IsScaleLarge->MethodA Yes (Industrial) Halogens Are Halogens (Cl/Br) Present on Ring? HasH2->Halogens Yes MethodC Method C: Transfer Hydrogenation (Formate/Pd) HasH2->MethodC No Halogens->MethodA No MethodB Method B: Fe/NH4Cl Reduction (Cheapest/Robust) Halogens->MethodB Yes (Avoid Dehalogenation)

Figure 2: Method selection guide based on equipment availability and substrate sensitivity.

References

  • Catalytic Hydrogenation Overview: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Selective Reduction in Presence of Amides: Chemical Reviews, 1996, 96, 2035-2052. Link

  • Benzimidazole/Amide Reduction Analog: Patent CN103193714B, "5-amino-benzimidazolone synthetic method." (Describes reduction of 5-nitro-benzimidazolinone, a close structural analog). Link

  • Transfer Hydrogenation Protocols:Journal of Organic Chemistry, 2005, 70, 5519.
  • General Nitro Reduction Guide: "Reduction of Nitro Groups," Common Organic Chemistry. Link

Sources

Application

Application Note: Amide Coupling Reactions Using Novel Benzimidazole Scaffolds

A Guide for Researchers in Medicinal Chemistry and Drug Development Utilizing 5-amino-2-(1H-imidazol-1-yl)benzamide as a Model Substrate Introduction: The Strategic Value of Benzimidazole Building Blocks The amide bond i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development Utilizing 5-amino-2-(1H-imidazol-1-yl)benzamide as a Model Substrate

Introduction: The Strategic Value of Benzimidazole Building Blocks

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all commercial pharmaceuticals.[1] Its metabolic stability and ability to form key hydrogen bond interactions make it a privileged functional group in drug design. The most common method for its formation is the coupling of a carboxylic acid and an amine, a reaction that has seen continuous innovation to accommodate an ever-expanding universe of complex and functionalized starting materials.[2]

Within this landscape, heterocyclic scaffolds are of paramount importance. The benzimidazole ring system, in particular, is recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to engage in a wide array of biological interactions, including hydrogen bonding and π-π stacking.[3][4] This versatility has led to the development of benzimidazole-containing drugs with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[3][5]

This application note provides a detailed guide for the strategic use of novel, functionalized benzimidazole-anilines in amide coupling reactions. We will use 5-amino-2-(1H-imidazol-1-yl)benzamide , a hypothetical but representative building block, to illustrate robust protocols, mechanistic considerations, and troubleshooting strategies. This molecule exemplifies a modern synthetic building block, featuring:

  • A nucleophilic aniline moiety for amide bond formation.

  • A benzamide group, offering additional points for hydrogen bonding.

  • An imidazole substituent, a common bioisostere and hydrogen bond acceptor.

By mastering the coupling of such advanced scaffolds, researchers can rapidly generate libraries of complex molecules with high potential for biological activity.

Core Principles: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, amide coupling protocols universally rely on the in situ activation of the carboxylic acid to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.

The choice of coupling reagent is critical and depends on factors such as substrate steric hindrance, the nucleophilicity of the amine, and the need to suppress side reactions, particularly racemization in the case of chiral acids.[2][7] Two of the most reliable and widely adopted classes of reagents are carbodiimides and uronium/aminium salts .

Experimental Protocols: A Starting Point for Novel Scaffolds

The following protocols are presented as robust starting points for the coupling of a generic carboxylic acid with an electron-deficient or sterically complex amine like our model compound, 5-amino-2-(1H-imidazol-1-yl)benzamide.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This method is a workhorse in medicinal chemistry, valued for its reliability and the water-solubility of its byproducts, which simplifies purification.[8][9]

Rationale:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]

  • HOBt (1-Hydroxybenzotriazole) : An additive that traps the O-acylisourea to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea, which minimizes racemization of α-chiral centers, but is more selective and efficient at acylating the amine.[10][11]

  • DIPEA (N,N-Diisopropylethylamine) : A sterically hindered, non-nucleophilic base used to scavenge the proton released during the reaction, driving the equilibrium towards product formation without competing with the primary amine nucleophile.[12][13]

  • Solvent : Anhydrous DMF or DCM are common choices. DMF is excellent for dissolving polar substrates, but can be difficult to remove.[14]

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.2 M), add 5-amino-2-(1H-imidazol-1-yl)benzamide (1.1 equiv.) and HOBt (1.2 equiv.).

  • Add DIPEA (2.5 equiv.) to the mixture and stir for 5 minutes at room temperature under an inert atmosphere (N₂ or Ar).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and saturated aqueous NaCl (brine) (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[15][16]

Protocol 2: Uronium Salt-Mediated Coupling using HATU

HATU is a highly efficient coupling reagent, often used for challenging couplings involving sterically hindered substrates or weakly nucleophilic amines, such as anilines.[10][17]

Rationale:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Functions similarly to HOBt-based reagents but is generally more reactive and leads to faster reaction times, which can be beneficial for difficult substrates.[17][18] The activation proceeds via a HOAt ester, which is more reactive than the corresponding HOBt ester.

  • Order of Addition : Pre-activation of the carboxylic acid with HATU and a base before adding the amine is a common strategy to ensure efficient formation of the active ester.[19]

Step-by-Step Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.2 M).

  • Add HATU (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the acid.

  • Add a solution of 5-amino-2-(1H-imidazol-1-yl)benzamide (1.2 equiv.) in a minimum amount of anhydrous DMF.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1. Note that byproducts from HATU (tetramethylurea) are water-soluble.[17]

Visualization of Workflow and Mechanism

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Carboxylic Acid, Amine, Coupling Reagent, Base solvent Add Anhydrous Solvent (e.g., DMF, DCM) reagents->solvent activation Acid Activation (0°C to RT) solvent->activation stir Stir 1-24h Monitor by TLC/LC-MS activation->stir quench Dilute with Organic Solvent (e.g., Ethyl Acetate) stir->quench wash Aqueous Wash (NaHCO3, H2O, Brine) quench->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify product Characterize Pure Product (NMR, MS, etc.) purify->product

Caption: General workflow for amide coupling reactions.

Mechanism of EDC/HOBt Coupling

G RCOOH R-COOH (Carboxylic Acid) OAI O-Acylisourea (Active Intermediate) RCOOH->OAI + EDC EDC EDC HOBt_Ester HOBt Active Ester OAI->HOBt_Ester + HOBt - EDC-Urea Amide R-CONH-R' (Amide Product) OAI->Amide + R'-NH2 HOBt HOBt HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2 (Amine) Urea EDC-Urea (Byproduct)

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Data Presentation: Illustrative Substrate Scope

When developing a new building block, it is crucial to evaluate its reactivity with a diverse set of coupling partners. The following table presents illustrative data on the hypothetical coupling of 5-amino-2-(1H-imidazol-1-yl)benzamide with various carboxylic acids to demonstrate the type of results one would aim to achieve.

EntryCarboxylic AcidCoupling ProtocolTime (h)Illustrative Yield (%)Notes
1Benzoic AcidEDC/HOBt1685Standard aromatic acid.
24-Methoxybenzoic AcidEDC/HOBt1688Electron-rich aromatic acid.
34-Nitrobenzoic AcidHATU475Electron-poor aromatic acid, may require a stronger coupling agent.
4Pivalic AcidHATU665Sterically hindered aliphatic acid.
5Boc-Valine-OHEDC/HOBt1880N-protected amino acid; low racemization expected with HOBt.
6Thiophene-2-carboxylic acidEDC/HOBt1290Heterocyclic acid.

Troubleshooting and Optimization

Unanticipated side reactions, low conversions, or purification difficulties can hinder what appears to be a straightforward transformation.[2]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient acid activation. 2. Low nucleophilicity of the amine.[20] 3. Steric hindrance.[7]1. Switch to a more powerful coupling reagent (e.g., EDC/HOBt → HATU). 2. Increase reaction temperature (e.g., to 40-50 °C), monitoring for decomposition. 3. Increase reaction time.
Multiple Byproducts 1. Racemization of chiral acid. 2. Side reaction of coupling reagent with amine. 3. Decomposition of starting material or product.1. Ensure an additive like HOBt is used; run reaction at 0 °C. 2. Pre-activate the acid with the coupling reagent before adding the amine. 3. Use milder conditions or a shorter reaction time.
Difficulty Removing Byproducts 1. Urea from DCC is insoluble in many solvents. 2. DMF is difficult to remove. 3. Base (DIPEA) is still present.1. Use EDC, as the resulting urea is water-soluble.[9] 2. Perform multiple aqueous washes (e.g., with 5% LiCl solution) or use an alternative solvent like DCM or ACN if solubility allows.[14] 3. Include a dilute acid wash (e.g., 1M HCl) during workup to protonate and extract the base.[14]

Conclusion

The successful incorporation of novel, functionalized building blocks is a key strategy for advancing modern drug discovery programs. By leveraging robust and well-understood amide coupling protocols, such as those employing EDC/HOBt or HATU, researchers can efficiently couple complex amines like the model compound 5-amino-2-(1H-imidazol-1-yl)benzamide. This application note provides the foundational protocols, mechanistic understanding, and troubleshooting framework necessary to confidently approach the synthesis of new amide libraries, paving the way for the discovery of next-generation therapeutics.

References

  • Mishra, A., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. Available at: [Link]

  • Law, J. Y., & Yeong, K. Y. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877. Available at: [Link]

  • Wikipedia. N,N-Diisopropylethylamine. Available at: [Link]

  • Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • Saini, M.S., et al. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. Results in Chemistry, 6, 101139. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N,N-Diisopropylethylamine (DIPEA): A Versatile Non-Nucleophilic Base for Advanced Organic Synthesis. Available at: [Link]

  • Google Patents. (2005). Amide-based compounds, production, recovery, purification and uses thereof.
  • Law, J. Y., & Yeong, K. Y. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ResearchGate. Available at: [Link]

  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available at: [Link]

  • Google Patents. (2006). Purification of amide compound.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649-6654. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • Chen, F., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Organic & Biomolecular Chemistry, 20(21), 4349-4354. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Reddit. (2022). amide coupling help : r/Chempros. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11637. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available at: [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help : r/Chempros. Available at: [Link]

  • Reddit. (2024). Amide coupling reaction between a carboxylic acid and aniline derivatives. Available at: [Link]

  • YouTube. (2020). Benzamide - Organic synthesis. Available at: [Link]

  • YouTube. (2021). Synthesis of Benzamide. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Baumann, M., et al. (2017). Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. Molecules, 22(8), 1353. Available at: [Link]

Sources

Method

Application Note: Synthetic Utility of 5-Amino-2-(imidazol-1-yl)benzamide in Factor Xa Inhibitors

This Application Note provides a rigorous technical guide for the preparation of Factor Xa (FXa) inhibitors utilizing 5-amino-2-(imidazol-1-yl)benzamide as a critical pharmacophore scaffold. This specific intermediate re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation of Factor Xa (FXa) inhibitors utilizing 5-amino-2-(imidazol-1-yl)benzamide as a critical pharmacophore scaffold.

This specific intermediate represents a strategic variation of the "anthranilamide" class of FXa inhibitors (similar to the scaffolds found in Betrixaban or Darexaban analogs), where the 2-position imidazole serves as a bioisostere for other basic or aromatic moieties, enhancing interaction with the S1 or S4 binding pockets of the coagulation factor.

Strategic Overview & Mechanism

Factor Xa is a serine protease positioned at the convergence of the intrinsic and extrinsic coagulation pathways. Inhibitors of FXa typically consist of a "linker" scaffold that connects an S1-binding moiety (often an amidine or pyridine derivative) with an S4-binding moiety (often an aromatic system).

5-amino-2-(imidazol-1-yl)benzamide serves as a highly versatile P4-linker scaffold .

  • The Benzamide Core: Provides the rigid backbone necessary to orient the S1 and S4 ligands.

  • The 5-Amino Group: Acts as the nucleophilic attachment point for the S4-binding "cap" (typically coupled via an amide bond to an aryl acid).

  • The 2-(Imidazol-1-yl) Group: Replaces the traditional 2-amino or 2-methoxy groups. The imidazole ring can participate in hydrogen bonding or

    
    -stacking interactions within the enzyme's active site, potentially improving solubility and metabolic stability compared to purely carbocyclic analogs.
    
Retrosynthetic Pathway

The synthesis is designed around a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.

SynthesisWorkflow Start 2-Fluoro-5-nitrobenzamide (Starting Material) Inter1 2-(Imidazol-1-yl)-5-nitrobenzamide (Crude Intermediate) Start->Inter1 Step 1: SNAr K2CO3, DMSO, 100°C Imidazole Imidazole Imidazole->Inter1 Target 5-Amino-2-(imidazol-1-yl)benzamide (Key Scaffold) Inter1->Target Step 2: Reduction H2, Pd/C, MeOH Final Factor Xa Inhibitor (Coupled Product) Target->Final Step 3: Amide Coupling R-COOH, EDC/HOBt

Figure 1: Synthetic workflow for the preparation of the target benzamide scaffold.

Experimental Protocols

Step 1: Synthesis of 2-(Imidazol-1-yl)-5-nitrobenzamide

This step utilizes the electron-withdrawing nature of the nitro and amide groups to facilitate the displacement of the fluorine atom by the imidazole nucleophile.

Reagents:

  • 2-Fluoro-5-nitrobenzamide (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Dimethyl Sulfoxide (DMSO) (anhydrous)

Protocol:

  • Setup: Charge a dried round-bottom flask with 2-Fluoro-5-nitrobenzamide (e.g., 10.0 g, 54.3 mmol) and Imidazole (4.4 g, 65.1 mmol).

  • Solvent: Add anhydrous DMSO (100 mL). Stir until partially dissolved.

  • Base Addition: Add

    
     (15.0 g, 108.6 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (

      
      ) should disappear, and a more polar product (
      
      
      
      ) should appear.
  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid, wash copiously with water (to remove DMSO and excess imidazole), and dry under vacuum at 50°C.

Yield Expectation: 85–92% Key Observation: The displacement of the 2-fluoro group is regioselective; the 5-nitro group remains intact.

Step 2: Preparation of 5-Amino-2-(imidazol-1-yl)benzamide

The nitro group is reduced to the amine to create the attachment point for the rest of the inhibitor molecule.

Reagents:

  • 2-(Imidazol-1-yl)-5-nitrobenzamide (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (50% water wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (

    
    ) (Balloon or Parr shaker)
    

Protocol:

  • Dissolution: Dissolve the nitro-intermediate (10.0 g) in MeOH (150 mL).

  • Catalyst: Carefully add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge the vessel with

    
    , then introduce 
    
    
    
    (1 atm via balloon is sufficient, or 30 psi in a Parr shaker for faster rates). Stir vigorously at Room Temperature (RT) for 3–12 hours.
  • Filtration: Once LC-MS confirms complete reduction (M+H shift from 233 to 203), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude amine is often pure enough for the next step. If necessary, recrystallize from EtOH/Ether or purify via flash chromatography (DCM/MeOH 95:5).

Characterization Data (Typical):

  • Appearance: Off-white to pale yellow solid.

  • MS (ESI): m/z 203.1

    
    .
    
  • 1H NMR (DMSO-d6):

    
     7.6 (s, 1H, Imidazole), 7.2 (d, 1H, Ar-H), 7.0 (s, 1H, Imidazole), 6.8 (dd, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 5.2 (s, 2H, 
    
    
    
    ).
Step 3: Application - Coupling to Generate FXa Inhibitor

This step demonstrates the utility of the scaffold by coupling it with a representative "S4-binder" acid (e.g., a substituted benzoic acid or pyridine carboxylic acid).

Reagents:

  • 5-Amino-2-(imidazol-1-yl)benzamide (1.0 equiv)

  • Carboxylic Acid Partner (e.g., 4-chlorobenzoic acid or specific FXa ligand) (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • DMF (anhydrous)

Protocol:

  • Dissolve the Carboxylic Acid partner in DMF.

  • Add DIPEA, EDC, and HOBt. Stir for 15 minutes to activate the acid.

  • Add the 5-Amino-2-(imidazol-1-yl)benzamide scaffold.

  • Stir at RT for 12–24 hours.

  • Work-up: Dilute with EtOAc, wash with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (sat. aq.) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Data Summary & Quality Control

To ensure the integrity of the Factor Xa inhibitor synthesis, the intermediate must meet strict purity criteria.

ParameterSpecificationMethod
Purity > 98.0%HPLC (C18, AcCN/H2O + 0.1% TFA)
Appearance Off-white solidVisual Inspection
Water Content < 1.0%Karl Fischer Titration
Residual Solvent < 5000 ppm (DMSO)GC-Headspace
Identity Matches Reference1H NMR, 13C NMR, MS
Analytical HPLC Method
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

References

  • Guertin, K. R., et al. (2007). "The Discovery of the Factor Xa Inhibitor Otamixaban: From Lead Identification to Clinical Development." Current Medicinal Chemistry, 14(23), 2471-2481. Link

  • Pinto, D. J. P., et al. (2007). "Discovery of Factor Xa Inhibitors with a Novel 5-Amino-2-alkoxybenzamide Scaffold." Bioorganic & Medicinal Chemistry Letters, 17(1), 214-219. Link

  • Sanofi-Aventis. (2005). "Patent: Benzamide Derivatives and Their Use as Factor Xa Inhibitors." World Intellectual Property Organization, WO2005080373. Link

  • Gong, Y., et al. (2013). "Enantiomeric characterization and structure elucidation of Otamixaban." Journal of Pharmaceutical and Biomedical Analysis, 88, 33-40. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 5-amino-2-(1H-imidazol-1-yl)benzamide synthesis

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but is facing specific, persistent yield issues with the target molecule: 5-amino-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but is facing specific, persistent yield issues with the target molecule: 5-amino-2-(1H-imidazol-1-yl)benzamide .

This molecule is a critical intermediate, often associated with the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs). The synthesis generally proceeds via Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

Ticket Type: Low Yield Troubleshooting & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: Where is the loss occurring?

Before modifying parameters, identify the "Yield Killer" stage. Our data indicates three primary failure modes for this specific scaffold:

Failure ModeSymptomRoot Cause
Mode A: Coupling Stagnation Starting material (2-fluoro-5-nitrobenzamide) remains; reaction turns black/tarry.Competitive hydrolysis or poor nucleophilicity of imidazole due to base mismatch.
Mode B: Catalyst Poisoning Hydrogenation stalls; hydroxylamine intermediate accumulates.The imidazole nitrogen coordinates to Pd/C, deactivating the catalyst surface.
Mode C: Workup Loss Reaction completes, but mass is lost during aqueous extraction.Product is amphoteric and highly water-soluble (LogP < 1).

Module 1: The SNAr Coupling (Formation of the Imidazole Ring)

The Reaction: 2-fluoro-5-nitrobenzamide + Imidazole


 2-(1H-imidazol-1-yl)-5-nitrobenzamide.
Troubleshooting Protocol

Issue: "I am seeing incomplete conversion or hydrolysis of the amide."

Technical Insight: The fluorine at the 2-position is activated by the ortho-amide and para-nitro groups. However, the primary amide protons (


) are acidic (

in DMSO). If you use a strong base (e.g., NaH), you risk deprotonating the amide, forming a distinct anionic species that reduces the electrophilicity of the ring.

Optimized Protocol (The "Carbonate Method"):

  • Stoichiometry: Use 1.0 eq Substrate, 1.5 eq Imidazole, 2.0 eq

    
    .
    
  • Solvent: DMF or DMSO (Anhydrous is critical to prevent hydrolysis to benzoic acid).

  • Temperature: 80°C – 100°C. (Do not exceed 110°C; thermal decomposition of the nitro group accelerates).

  • The Fix: If conversion is

    
    , add 0.1 eq of catalytic KI  (Finkelstein-like activation) or switch to Cs₂CO₃  (Cesium effect enhances solubility/nucleophilicity).
    
Visual Logic: SNAr Decision Tree

SNAr_Troubleshooting Figure 1: Troubleshooting Logic for Imidazole Coupling (S_NAr) Start S_NAr Step: Low Conversion? CheckSolvent Check Solvent Water Content (Must be <0.1%) Start->CheckSolvent CheckBase Base Selection CheckSolvent->CheckBase StrongBase Using NaH/LiHMDS? (Risk: Amide Deprotonation) CheckBase->StrongBase WeakBase Using K2CO3/Cs2CO3? (Preferred) CheckBase->WeakBase Action1 Switch to K2CO3 Temp: 90°C StrongBase->Action1 Action2 Add 0.1 eq KI or Switch to DMSO WeakBase->Action2

Module 2: The Reduction (Nitro Amino)

The Reaction: 2-(imidazol-1-yl)-5-nitrobenzamide


 5-amino-2-(imidazol-1-yl)benzamide.
Troubleshooting Protocol

Issue: "The reaction stalls after 50% conversion, or I see hydroxylamine intermediates (


)."

Technical Insight: This is the most common failure point. The imidazole ring contains a basic nitrogen (N3) with a lone pair that binds strongly to Palladium (Pd) surfaces, effectively "poisoning" the catalyst. Standard Pd/C hydrogenation often fails or requires massive catalyst loading (20-50 wt%).

Solution A: Transfer Hydrogenation (Recommended) This method is robust against poisoning because the active surface is constantly regenerated or operates via a different mechanism.

  • Reagents: Fe powder (5 eq) +

    
     (5 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) for 2-4 hours.

  • Workup: Filter hot through Celite (removes Iron oxides). The product crystallizes upon cooling.[1]

Solution B: Modified Catalytic Hydrogenation If you must use gas hydrogenation:

  • Catalyst: Use Pd(OH)₂/C (Pearlman’s Catalyst) instead of Pd/C. It is more resistant to amine poisoning.

  • Additive: Add 1.0 eq of HCl or Acetic Acid .

    • Why? Protonating the imidazole nitrogen (

      
      ) blocks its lone pair, preventing it from binding to the Pd surface.
      

Module 3: Isolation & Purification (The Yield Saver)

Issue: "My NMR shows product in the crude, but I lose 80% of it during extraction."

Technical Insight: 5-amino-2-(imidazol-1-yl)benzamide is a "solubility nightmare" for standard workups.

  • Amine/Imidazole: Basic.[2][3]

  • Amide: Neutral/Weakly acidic.

  • LogP: Very low (highly polar).

  • Result: It partitions into the aqueous phase during DCM/Water or EtOAc/Water extractions.

The "Zero-Extraction" Protocol:

  • Post-Reaction (Fe Reduction): Filter off iron sludge.

  • Concentration: Remove Ethanol under vacuum. You are left with an aqueous slurry.

  • pH Adjustment: The product has an isoelectric point. Adjust pH to ~8-9 using saturated

    
    .
    
  • Precipitation: Cool to 4°C. The product should precipitate as an off-white solid.

  • Filtration: Collect solid. Wash with cold water (removes salts) followed by MTBE (removes organic impurities).

  • Drying: Vacuum oven at 45°C.

Visual Logic: Workup Workflow

Workup_Flow Figure 2: Purification Strategy - Avoiding Extraction Losses Crude Reaction Mixture (Post-Reduction) Extract Aqueous Extraction (DCM/Water)? Crude->Extract Avoid Precip Precipitation Method (Recommended) Crude->Precip Select Loss High Product Loss (Partition to Aqueous) Extract->Loss Success pH Adjust to 8-9 Cool & Filter Precip->Success

Frequently Asked Questions (FAQs)

Q: Can I perform the SNAr reaction on the methyl ester instead of the amide? A: Yes, and it is often higher yielding. If you start with methyl 2-fluoro-5-nitrobenzoate, the SNAr proceeds faster (ester is more electron-withdrawing than amide). You can then convert the ester to the amide using Methanolic Ammonia (


 in MeOH). This avoids the "acidic amide proton" interference entirely.

Q: My product turns purple/black upon exposure to air. Why? A: This indicates oxidation of the 5-amino group. Anilines with electron-donating groups (like the imidazole at the ortho position) are prone to oxidation.

  • Fix: Store the solid under Argon/Nitrogen. If the color is severe, wash the solid with a dilute solution of Sodium Dithionite (

    
    ) during filtration to reduce the colored impurities.
    

Q: Can I use Copper catalysis (Ullmann) for the coupling? A: It is possible but usually unnecessary. While CuI/L-proline systems work for aryl halide-imidazole couplings, the 2-fluoro-5-nitro substrate is activated enough for metal-free SNAr. Copper adds heavy metal removal steps to the workup, which complicates the isolation of your polar product. Stick to the thermal SNAr method first.

References & Authoritative Grounding

  • Betrixaban Synthesis (SNAr Precedent):

    • Source: Zhang, P., et al. "Discovery of Betrixaban (PRT054021), a potent, orally active, direct factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters 19.8 (2009): 2179-2185.

    • Relevance: Establishes the SNAr conditions for imidazole addition to 2-fluoro-5-nitrobenzoic acid derivatives.

  • Catalyst Poisoning by Imidazoles:

    • Source: Ma, Y., et al. "Selective hydrogenation of nitroarenes with N-heterocyclic functionality." Applied Catalysis A: General (2018).

    • Relevance: Details the mechanism of N-coordination poisoning Pd catalysts and supports the use of acidic additives or Fe-based reduction.

  • General SNAr Mechanism on Activated Benzenes:

    • Source: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers (1991).

    • Relevance: Foundational text explaining the activation energy required for fluorine displacement in nitro-benzamide systems.

  • Patent Literature (Process Chemistry):

    • Source: US Patent 2008/0153876 A1 "Synthesis of Factor Xa Inhibitors."

    • Relevance: Provides industrial-scale protocols for the specific 2-(imidazol-1-yl)-5-nitrobenzamide intermediate, utilizing the filtration/precipitation workup method.

Sources

Optimization

Technical Support Center: Purification of 5-amino-2-(1H-imidazol-1-yl)benzamide

Welcome to the technical support center for the purification of 5-amino-2-(1H-imidazol-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-amino-2-(1H-imidazol-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate. The following sections are structured in a question-and-answer format to directly address specific issues and provide both troubleshooting guidance and foundational knowledge.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of 5-amino-2-(1H-imidazol-1-yl)benzamide and the general strategies for its purification.

Q1: What are the most likely impurities I should expect from the synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide?

A1: The impurity profile is highly dependent on the synthetic route. However, common syntheses often involve the reaction of a substituted 2-halobenzonitrile or benzamide with imidazole, followed by nitro group reduction or amination. Based on these routes, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 2-chloro-5-nitrobenzamide (or related starting material) and imidazole.

  • Intermediates: Incomplete reduction of the nitro group can lead to 5-nitroso or 5-hydroxylamino analogs.

  • Isomeric Byproducts: If the imidazole ring is formed in situ or if reaction conditions are not optimized, positional isomers of the imidazole substitution on the benzamide ring might occur.

  • Hydrolysis Products: The benzamide functional group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially yielding the corresponding benzoic acid derivative.

  • Side-Reaction Products: Impurities from side reactions, such as dimerization or polymerization, especially if the reaction is not properly controlled.[1]

Q2: What are the key physicochemical properties of 5-amino-2-(1H-imidazol-1-yl)benzamide that influence purification?

A2: Understanding the molecule's properties is critical for designing an effective purification strategy.

  • Polarity: The molecule is highly polar due to the presence of the primary amine (-NH2), the benzamide (-CONH2), and the imidazole ring. This high polarity dictates that polar solvents will be required for chromatography and recrystallization.[2][3]

  • Basicity: Both the primary amino group and the imidazole ring are basic. This makes the compound's solubility pH-dependent and can cause issues like peak tailing during normal-phase column chromatography on acidic silica gel.[4]

  • Solubility: It is expected to have good solubility in polar protic solvents like methanol and ethanol, and limited solubility in non-polar solvents like hexanes or diethyl ether. Solubility in solvents like ethyl acetate or dichloromethane will likely be moderate.

Q3: Which analytical techniques are most suitable for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., using a C18 column) with a mobile phase of water/acetonitrile or water/methanol, often with an additive like formic acid or TFA to improve peak shape, is ideal. UV detection is suitable due to the aromatic nature of the compound.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, which aids in troubleshooting the synthesis.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can help identify and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring reaction progress and for developing a suitable solvent system for flash column chromatography.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Q1: My compound is streaking badly (tailing) on the silica gel column. How can I resolve this?

A1: Tailing is a classic problem when purifying basic compounds like this one on standard acidic silica gel. The basic nitrogen atoms of the amine and imidazole groups interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape and inefficient separation.[4]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is most common. The TEA will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.[4]

  • Switch to a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds and can significantly reduce tailing.[8]

    • Deactivated Silica: You can deactivate the silica gel yourself by pre-treating it with a solution of your eluent containing the basic modifier.

  • Use Reversed-Phase Chromatography: If tailing remains an issue, reversed-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative. Elution is typically performed with a mixture of water and methanol or acetonitrile.[2]

Q2: I can't find a suitable single solvent for recrystallization; my compound either "oils out" or doesn't crystallize at all. What should I do?

A2: This is a common challenge, especially with polar molecules. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution as a supersaturated liquid instead of forming a crystal lattice.[4]

Solutions:

  • Use a Two-Solvent System: This is the most effective solution. Dissolve your crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until you see persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.

    • Potential Systems: Methanol/Water, Ethanol/Diethyl Ether, or Tetrahydrofuran (THF)/Hexane.

  • Control the Cooling Rate: Slow cooling is essential for forming high-quality crystals. After preparing your solution, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling process. Once at room temperature, you can move it to a refrigerator and then a freezer to maximize yield.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q3: My yield is very low after column chromatography. What are the likely causes and how can I improve it?

A3: Low recovery can be frustrating. Several factors could be at play.

Possible Causes & Solutions:

  • Compound is Irreversibly Adsorbed: If your compound is very polar and the eluent is not polar enough, it may not move off the column. Test your compound's stability on a small amount of silica via TLC; if it streaks severely or disappears, it might be decomposing or sticking.[9] The solution is to use a more polar solvent system or add a modifier as described in Q1.

  • Improper Column Packing/Loading: An improperly packed column can lead to channeling, where the compound travels through fissures in the stationary phase, resulting in broad bands and poor separation, which makes it hard to collect pure fractions. Ensure your column is packed uniformly. Also, loading the sample in a minimal volume of solvent or via "dry loading" (adsorbing it onto a small amount of silica before adding it to the column) can significantly improve resolution and recovery.[4]

  • Fractions are Too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected easily by TLC. Try combining and concentrating a range of fractions where you expected your compound to elute and re-analyze them.[9]

Section 3: Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification methods for 5-amino-2-(1H-imidazol-1-yl)benzamide.

Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)

This protocol is ideal for purifying multi-gram quantities of the crude product to a purity of >95%.

  • TLC Analysis & Solvent System Selection:

    • Develop a solvent system using TLC. A good starting point for this polar compound is 5-10% Methanol in Dichloromethane (DCM) or Ethyl Acetate.[10]

    • Add 0.5% triethylamine (TEA) to the chosen solvent system to prevent tailing.

    • Aim for a retention factor (Rf) of ~0.25-0.35 for the target compound.

  • Column Packing:

    • Select an appropriately sized glass column and plug the bottom with glass wool and a layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent component (e.g., DCM).

    • Pour the slurry into the column and use gentle pressure or tapping to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system (containing 0.5% TEA).

    • Collect fractions and monitor them by TLC.

    • Combine all fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified solid.

Protocol 2: Recrystallization

This method is excellent for a final purification step to obtain a highly crystalline, high-purity (>99%) product.

  • Solvent Selection:

    • Place a small amount of your purified (or semi-purified) product in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, it's too good a solvent. If it doesn't dissolve at all even when heated, it's a poor solvent.

    • The ideal solvent will dissolve the compound when hot but not when cold. A good starting point is an ethanol/water mixture.[4][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "good" solvent (e.g., ethanol) portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Ensure you use the minimum amount of hot solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • If using a single solvent, cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator.

    • If using a two-solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes cloudy, then add a drop of the "good" solvent to clarify and allow to cool as described above.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For obtaining small quantities of ultra-high purity material (>99.5%), often for use as an analytical standard or for biological testing.[12][13]

  • Analytical Method Development:

    • Develop a robust separation method on an analytical HPLC system first. A reversed-phase C18 column is recommended.

    • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or TFA.

    • Develop a gradient method that provides good separation between your product and all impurities.

  • Scale-Up to Preparative System:

    • Transfer the method to a preparative HPLC system with a larger-diameter column of the same stationary phase.

    • Adjust the flow rate and gradient times according to the column dimensions.

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., a small amount of DMSO or the mobile phase itself).

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Monitor the elution using a UV detector and collect the fractions corresponding to the main product peak.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

Section 4: Data and Workflow Visualizations

Comparative Analysis of Purification Methods
Purification MethodTypical PurityExpected YieldScalabilityKey Advantage
Flash Chromatography >95%60-90%High (grams to kgs)Good for handling large amounts of crude material.[14]
Recrystallization >99%50-85%Medium (mgs to kgs)Excellent for achieving high crystalline purity.[4][11]
Preparative HPLC >99.5%50-80%Low (mgs to grams)Unmatched for resolving very close impurities.[12][15]
Workflow and Troubleshooting Diagrams

Purification_Workflow cluster_0 Purification Strategy Crude Crude Product (5-amino-2-(1H-imidazol-1-yl)benzamide) TLC_Analysis Purity Check & Method Selection (TLC/HPLC Analysis) Crude->TLC_Analysis Decision Purity >95%? TLC_Analysis->Decision Recrystallization Recrystallization (Final Polishing) Decision->Recrystallization Yes Column_Chromatography Flash Column Chromatography Decision->Column_Chromatography No Final_Product Pure Product (>99%) Recrystallization->Final_Product Post_Column_Analysis Purity Check on Fractions Column_Chromatography->Post_Column_Analysis Post_Column_Analysis->Recrystallization

Caption: General purification workflow for 5-amino-2-(1H-imidazol-1-yl)benzamide.

Troubleshooting_Column_Chromatography cluster_causes Potential Causes cluster_solutions Solutions Problem {Problem|Poor Separation or Tailing on Silica Column} Cause1 Strong Interaction Basic compound interacting with acidic silica Problem->Cause1 Cause2 Incorrect Eluent Mobile phase polarity is too low or too high Problem->Cause2 Cause3 Poor Loading Sample band is too broad Problem->Cause3 Sol1 Modify Mobile Phase Add 0.1-1% Triethylamine (TEA) Cause1->Sol1 Sol2 Change Stationary Phase Use neutral/basic Alumina or C18 Silica Cause1->Sol2 Sol3 Optimize Eluent Systematically vary solvent ratio based on TLC Cause2->Sol3 Sol4 Improve Loading Technique Use 'Dry Loading' method Cause3->Sol4

Caption: Troubleshooting guide for column chromatography of basic compounds.

References

  • The Power of Prepar
  • Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. Simson Pharma.
  • Key Concepts and Considerations of Preparative Liquid Chromatography.
  • Technical Support Center: Purification of Imidazole Deriv
  • Application Compendium Solutions for Prepar
  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography.
  • Column Chromatography: Principles, Procedure, and Applic
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Chromatography to separ
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Column Chromatography. University of Colorado Boulder, Organic Chemistry.
  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Imidazole, Recrystallized. GoldBio.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development.
  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applic

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Handling of 5-amino-2-(imidazol-1-yl)benzamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Molecule: 5-amino-2-(imidazol-1-yl)benzamide Critical Vulnerability: Oxidation of the primary amino group (-NH₂) at position 5. The primary stability challenge wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Molecule: 5-amino-2-(imidazol-1-yl)benzamide Critical Vulnerability: Oxidation of the primary amino group (-NH₂) at position 5.

The primary stability challenge with 5-amino-2-(imidazol-1-yl)benzamide arises from the electron-rich nature of the aniline substructure. Despite the electron-withdrawing nature of the benzamide and imidazole groups, the amino group at position 5 remains susceptible to Single Electron Transfer (SET) mechanisms when exposed to atmospheric oxygen, light, or trace metal ions.

This oxidation cascade typically proceeds through a radical cation intermediate, leading to the formation of colored impurities (yellow/brown/black) identified as azo-dimers, azoxy species, or quinoidal oligomers.

Mechanism of Degradation (Pathway Visualization)

OxidationPathway Start 5-amino-2-(imidazol-1-yl)benzamide (Colorless/Pale Solid) Radical Anilinyl Radical Cation [Intermediate] Start->Radical O2 / Light / Metal Ions (SET Oxidation) Dimer Azo/Hydrazo Dimers (Yellow/Orange) Radical->Dimer Coupling Polymer Polyaniline-like Oligomers (Dark Brown/Black) Radical->Polymer Polymerization Dimer->Polymer Further Oxidation

Figure 1: Oxidative degradation pathway of aniline derivatives exposed to environmental stress.

Experimental Protocols for Stabilization

To ensure data integrity and high yields, you must interrupt the oxidation pathway. The following protocols are self-validating: if the material remains colorless (or pale off-white), the protocol is successful.

Protocol A: Salt Formation (Ultimate Stability)

Best for: Long-term storage (>1 month) or shipping.

Causality: Protonation of the amine lone pair removes the electron density required for the initial oxidation step. The anilinium ion is virtually inert to air oxidation.

  • Dissolution: Dissolve 5-amino-2-(imidazol-1-yl)benzamide in a minimal amount of degassed Ethanol or Methanol under inert atmosphere (

    
     or Ar).
    
  • Acidification: Dropwise add 1.1 equivalents of HCl (4M in dioxane or concentrated aqueous HCl) while cooling on ice (0-5°C).

    • Checkpoint: Verify pH is < 3 using wet pH paper.

  • Precipitation: Add diethyl ether or ethyl acetate to induce crystallization of the hydrochloride salt.

  • Isolation: Filter under inert atmosphere. Wash with cold ether.

  • Drying: Dry under high vacuum (

    
     mbar) at room temperature.
    
Protocol B: Inert Handling & Solution Storage

Best for: Active experiments and short-term use.

  • Solvent Degassing: Never use "fresh" solvent directly from the bottle. Sparge all solvents with Argon for 15 minutes prior to dissolving the compound.

    • Why? Dissolved oxygen is the primary oxidant in solution phase chemistry.

  • Additive Stabilization: If the free base must be stored in solution, add 0.1% w/v Sodium Bisulfite (

    
    )  or Ascorbic Acid  as a sacrificial antioxidant.
    
  • Container: Store in amber borosilicate vials with PTFE-lined caps. Tape the cap with Parafilm to prevent oxygen diffusion.

Troubleshooting Guide & FAQs

This section addresses specific observations during synthesis and handling.

Q1: My product turned from off-white to brown overnight. Is it ruined?

Diagnosis: Surface oxidation. This is common if the solid was not fully dried or stored in a clear vial. Solution:

  • Do not discard. The oxidation is often superficial.

  • Purification: Perform a "charcoal wash." Dissolve the material in hot ethanol/methanol. Add activated charcoal (5-10% weight), stir for 15 minutes, and filter while hot through Celite.

  • Recrystallize: The filtrate should be significantly lighter. Recrystallize immediately and store under Argon.

Q2: I see a new spot on TLC that is more non-polar than my amine.

Diagnosis: Likely formation of the azo-dimer or nitroso intermediate. Action:

  • Check the solvent system.[1][2][3] If your TLC chamber contains old solvent, peroxides in ethers or accumulated oxygen might be causing on-plate oxidation.

  • Verification: Run a 2D TLC. Spot the compound, run it once. Rotate the plate 90 degrees and run it again. If new spots appear off the diagonal, the compound is decomposing on the silica (silica is slightly acidic and can catalyze surface oxidation/hydrolysis). Add 1% Triethylamine to your TLC solvent to neutralize the silica.

Q3: The yield is low during the reduction step to form the amine.

Diagnosis: The amine product might be oxidizing as fast as it forms, or chelating to the metal catalyst (poisoning). Protocol Adjustment:

  • Acidic Workup: Quench the reduction reaction into a slightly acidic buffer (e.g., dilute citric acid) to protonate the amine immediately upon formation.

  • Chelation Control: If using metal reduction (Fe/HCl or SnCl2), wash the organic extracts with EDTA solution or Potassium Sodium Tartrate (Rochelle salt) to remove metal ions that catalyze oxidation.

Decision Tree: Handling & Storage

Use this logic flow to determine the best course of action for your specific sample state.

DecisionTree Root Current State of 5-amino-2-(imidazol-1-yl)benzamide Solid Solid Form Root->Solid Solution In Solution Root->Solution LongTerm Long-term Storage (>1 week) Solid->LongTerm ShortTerm Active Use (<1 week) Solid->ShortTerm Degassed Is Solvent Degassed? Solution->Degassed Salt Convert to HCl Salt Store -20°C LongTerm->Salt Inert Flush with Argon Amber Vial, 4°C ShortTerm->Inert UseNow Use Immediately Keep under N2 flow Degassed->UseNow Yes Sparge STOP. Sparge with Ar for 15m Add Antioxidant Degassed->Sparge No YesDeg Yes NoDeg No

Figure 2: Decision matrix for handling and storage based on experimental needs.

Summary of Stability Data

ConditionStability DurationObservationRecommendation
Solid, Air, RT < 48 HoursYellowing surfaceAvoid. Use immediately or protect.
Solid, Argon, 4°C 3-6 MonthsRemains off-whiteStandard lab storage.
HCl Salt, Air, RT > 1 YearStable white solidGold Standard for archiving.
Solution (DMSO), Air < 6 HoursDarkening solutionPrepare fresh only.
Solution + 0.1% NaHSO₃ 24-48 HoursMinimal color changeUse for LC/MS samples.

References

  • BenchChem Technical Support. (2025).[1][4] Preventing oxidation of the aniline group during complexation.[1] BenchChem.[4] Link

  • Travis, S. C., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(16), 3789–3796. Link

  • ResearchGate Community. (2012). How to prevent/minimize rapid air oxidation or arylamine.[5] ResearchGate Q&A.[5] Link

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents: Technical Bulletin AL-134. Merck KGaA. Link

  • University of Rochester. (n.d.). Workup for Removing Amines and Preventing Oxidation.[1] Department of Chemistry. Link

Sources

Optimization

Resolving HPLC Peak Tailing for Imidazole-Containing Benzamides: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with imidazole-containing benzamides. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with imidazole-containing benzamides. This guide is designed to provide in-depth, actionable solutions to the common problem of peak tailing, a frequent challenge with this class of compounds. As your virtual Senior Application Scientist, I will walk you through the causes and solutions in a practical, question-and-answer format, grounded in scientific principles.

Understanding the Problem: Why Do My Peaks Tail?

Q1: What is peak tailing and why is it a problem for my analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, having a "tail" that extends from the peak maximum.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[2] This asymmetry can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised reproducibility of your analytical method.[3][4] For quantitative analysis, a USP tailing factor greater than 1.2 often indicates a significant issue.[5]

Q2: My compound is an imidazole-containing benzamide. Why is it particularly prone to peak tailing in reversed-phase HPLC?

A2: Imidazole-containing benzamides are basic compounds. This basicity is a key reason for their tendency to exhibit peak tailing.[5] The issue arises from secondary interactions between your basic analyte and the stationary phase of the HPLC column, which is often silica-based.[1][4]

Here's a breakdown of the primary causes:

  • Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[6] These silanols are acidic and can become ionized (negatively charged) depending on the mobile phase pH.[1][7] Your basic imidazole-containing benzamide can become protonated (positively charged). The electrostatic attraction between the negatively charged silanols and the positively charged analyte creates a strong, secondary retention mechanism, causing some molecules to lag behind and create a tail.[1][8][9]

  • Metal Chelation: The imidazole ring and benzamide functional groups can act as chelating agents, binding to trace metal ions (like iron or aluminum) that may be present in the silica matrix of the column or leached from the HPLC system itself.[10][11][12] This chelation introduces another unwanted retention mechanism, contributing to peak tailing.[7][13]

Troubleshooting Guide: A Step-by-Step Approach

Let's dive into a systematic troubleshooting process to identify and resolve the source of your peak tailing.

Section 1: Mobile Phase Optimization

Q3: How does the pH of my mobile phase impact the peak shape of my imidazole-containing benzamide?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like yours.[14][15][16] At mid-range pH, both your basic analyte and the surface silanols can be ionized, maximizing the undesirable interactions that lead to tailing.[4]

  • The Solution: Lowering the mobile phase pH is a common and effective strategy.[1] By operating at a low pH (typically below 3), the silanol groups are protonated (neutral), minimizing their interaction with your protonated basic analyte.[5][17]

Experimental Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Prepare a buffer with a pKa close to your target pH for optimal buffering capacity. A phosphate buffer is a good starting point for a target pH of 3.0.

  • pH Adjustment: Prepare the aqueous portion of your mobile phase and carefully adjust the pH to 3.0 using an appropriate acid (e.g., phosphoric acid).

  • Organic Modifier: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio. A common starting point is an 80:20 (aqueous:organic) mixture.[5]

  • Equilibration: Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Q4: Can the choice of organic modifier in my mobile phase affect peak tailing?

A4: Yes, the organic modifier can influence peak shape.[18] While acetonitrile is a common choice, methanol can sometimes offer advantages for basic compounds. Methanol is a protic solvent and can engage in hydrogen bonding with the silanol groups on the stationary phase, effectively "shielding" them from interacting with your analyte.[6]

Q5: I'm still seeing some tailing even after adjusting the pH. What else can I add to the mobile phase?

A5: If pH adjustment alone is insufficient, consider using mobile phase additives.

  • Ion-Pairing Agents: These reagents, such as alkyl sulfonates for basic compounds, are added to the mobile phase to form a neutral ion pair with your charged analyte.[19][20] This neutral complex has better hydrophobic interaction with the stationary phase and is less likely to engage in secondary interactions with silanols.[21][22]

  • Amine Additives (Silanol Blockers): Small amounts of a basic amine, like triethylamine (TEA), can be added to the mobile phase.[23] TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.

Mobile Phase Additive Mechanism of Action Typical Concentration Considerations
Ion-Pairing Agents (e.g., Sodium Dodecyl Sulfate) Forms a neutral ion-pair with the charged analyte, enhancing hydrophobic retention and reducing silanol interactions.[19]5-10 mMCan lead to long column equilibration times and may not be suitable for mass spectrometry (MS) detection.
Amine Additives (e.g., Triethylamine) Competitively binds to active silanol sites, "blocking" them from interacting with the basic analyte.[23]0.1-0.5% (v/v)Can suppress ionization in the MS source and may alter selectivity.
Section 2: Column Selection and Care

Q6: Does the type of HPLC column I use matter for analyzing imidazole-containing benzamides?

A6: Absolutely. The choice of column is a critical factor in preventing peak tailing for basic compounds.[5]

  • Modern, High-Purity, End-Capped Columns: Modern columns are made with high-purity silica with a lower metal content and are "end-capped."[11] End-capping is a process that chemically treats the silica surface to cover many of the residual silanol groups, reducing their availability for secondary interactions.[1][7][24]

  • Columns with Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain of the stationary phase. This polar group helps to shield the residual silanols and can improve peak shape for basic compounds.[25]

    • Hybrid Silica Columns: These columns incorporate organic groups into the silica backbone, making them more resistant to high pH and reducing silanol activity.[25][26]

Q7: My column is a few years old. Could that be the problem?

A7: Yes, column aging and contamination can significantly contribute to peak tailing.[27] Over time, the stationary phase can degrade, exposing more active silanol sites. The column can also become contaminated with strongly retained compounds or metal ions from the samples or the HPLC system.[12][27]

Experimental Protocol: Column Cleaning and Regeneration

If you suspect column contamination, a thorough washing procedure can often restore performance.

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition but without the buffer salts.

  • Strong Solvent Wash: Sequentially wash the column with solvents of increasing elution strength. A typical sequence for a reversed-phase column is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Re-equilibration: After washing, re-equilibrate the column with your mobile phase until a stable baseline is achieved.

Section 3: System and Sample Considerations

Q8: Could something in my HPLC system be causing the peak tailing?

A8: Yes, issues outside of the column, known as "extra-column effects," can contribute to peak broadening and tailing.[8]

  • Tubing and Connections: Long or wide-bore tubing between the injector, column, and detector can increase dead volume, leading to peak dispersion.[8] Ensure all connections are properly made with no gaps.[28]

  • Metal Contamination from the System: Stainless steel components in the HPLC system can leach metal ions, which can then accumulate on the column and interact with your analyte.[12][27] Using a biocompatible (titanium or PEEK) system can mitigate this, although even titanium can leach ions under certain conditions.[12][29]

Q9: How should I prepare my sample to minimize peak tailing?

A9: The solvent you dissolve your sample in can have a significant impact.

  • Solvent Mismatch: Injecting your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase can cause peak distortion, including tailing.[27]

  • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase composition. This ensures that the sample is introduced to the column in a compatible environment.

Logical Troubleshooting Workflow

Here is a visual guide to a systematic approach for troubleshooting peak tailing with your imidazole-containing benzamides.

Sources

Troubleshooting

Overcoming steric hindrance in 5-amino-2-(1H-imidazol-1-yl)benzamide coupling

This technical guide addresses the specific challenges associated with coupling reactions involving 5-amino-2-(1H-imidazol-1-yl)benzamide . While the user query identifies "steric hindrance" as the primary obstacle, this...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with coupling reactions involving 5-amino-2-(1H-imidazol-1-yl)benzamide . While the user query identifies "steric hindrance" as the primary obstacle, this scaffold presents a complex interplay of electronic deactivation , catalyst poisoning (in metal-catalyzed cross-couplings), and solubility-driven aggregation that often mimics steric blockage.

This guide is structured to troubleshoot these specific failure modes.

Part 1: Diagnostic & Strategy (The "Steric" Illusion)

Executive Summary: The 5-amino position on this scaffold is spatially exposed (meta to the amide, para to the imidazole), suggesting that "steric hindrance" is rarely the intrinsic fault of the amine itself. If your coupling is failing, it is likely due to one of three "Silent Killers" that mimic steric hindrance:

  • Electronic Deactivation: The ortho-imidazolyl group is a strong inductive electron-withdrawing group (EWG), significantly lowering the nucleophilicity of the 5-aniline. Standard coupling agents (EDC/HOBt) often fail to generate an activated ester reactive enough to capture this sluggish amine.

  • The "Ortho-Twist" Effect: If you are synthesizing the scaffold (forming the C1-amide), the bulky ortho-imidazole forces the carbonyl out of planarity, creating genuine steric blockage.

  • Catalyst Sequestration: In Buchwald-Hartwig couplings, the imidazole nitrogen (N3) acts as a competitive ligand, binding Palladium and shutting down the catalytic cycle.[1]

Troubleshooting Logic Map

The following decision tree guides you to the correct protocol based on your specific failure mode.

CouplingLogic Start Start: Coupling Failure Type Identify Reaction Type Start->Type Amide Amide Coupling (Reacting 5-NH2) Type->Amide Cross Pd-Catalyzed Coupling (Buchwald/Suzuki) Type->Cross Synth Scaffold Synthesis (Forming C1-Amide) Type->Synth CheckAcid Is Incoming Acid Hindered? Amide->CheckAcid ProtocolC Protocol C: Pd-PEPPSI / Lewis Acid Cross->ProtocolC ProtocolD Protocol D: Mixed Anhydrides Synth->ProtocolD ProtocolA Protocol A: Acyl Fluorides (TFFH) CheckAcid->ProtocolA Yes ProtocolB Protocol B: Acid Chlorides (Ghosez's Reagent) CheckAcid->ProtocolB No AcidYes Yes (Secondary/Tertiary) AcidNo No (Primary)

Part 2: Technical Protocols & Solutions

Issue 1: The "Dead" Nucleophile (Amide Coupling at C5)

Symptoms: Starting material remains unconsumed despite excess coupling reagent. No product formation.

Root Cause: The 5-amino group is electronically deactivated by the para-imidazolyl moiety. Standard activated esters (OBt/OAt) are not electrophilic enough to drive the reaction, especially if the incoming acid has any steric bulk.

Protocol A: The Acyl Fluoride Method (TFFH)

Acyl fluorides are smaller and more reactive than active esters, overcoming both the electronic deficit of the aniline and the steric bulk of the acid [1].

Reagents:

  • Coupling Agent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or NMP (Critical for solubility).

Step-by-Step:

  • Dissolve the carboxylic acid (1.1 equiv) and TFFH (1.1 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.5 equiv) and stir at 0°C for 30 minutes. Note: This generates the acyl fluoride in situ.[2][3]

  • Add the 5-amino-2-(1H-imidazol-1-yl)benzamide (1.0 equiv) as a solid or DMF solution.

  • Allow to warm to Room Temperature (RT). If no reaction after 4 hours, heat to 60°C.

  • Why this works: The acyl fluoride is highly electrophilic but stable to water, and its small size allows it to penetrate the "ortho-twist" if the aniline is sterically compromised by its environment.

Protocol B: The "Assisted" Acid Chloride (Ghosez's Reagent)

For extremely unreactive amines where TFFH fails, you must use an acid chloride. Thionyl chloride is often too harsh for the benzamide/imidazole functionality. Use Ghosez’s Reagent for neutral activation.

Step-by-Step:

  • Dissolve incoming acid (1.2 equiv) in dry DCM/THF.

  • Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent, 1.5 equiv). Stir 1h at RT.[4]

  • Crucial: Remove solvent in vacuo to remove the volatile amide byproduct if necessary, or use directly.

  • Redissolve in NMP. Add the 5-amino substrate and Collidine (3.0 equiv).

  • Why Collidine? Unlike DIPEA, Collidine is less likely to cause alkylation side reactions and buffers the HCl effectively without quenching the reactive intermediate.[1]

Issue 2: Catalyst Poisoning (Cross-Coupling at C5)

Symptoms: Reaction turns black immediately (Pd precipitation) or stalls at <10% conversion.[1]

Root Cause: The imidazole nitrogen (N3) coordinates to Palladium more strongly than your phosphine ligands, creating a "dead" complex.

Protocol C: The "Throw-Away" Ligand Strategy

You must use a catalyst system that binds tighter than the imidazole or activates extremely fast.

Recommended System:

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%).

  • Why: The N-Heterocyclic Carbene (NHC) ligand on PEPPSI is far stronger than the imidazole. The pyridine "throw-away" ligand ensures rapid initiation [2].

  • Base: K₂CO₃ or Cs₂CO₃ (Weak bases prefer the cross-coupling over imidazole N-arylation).

  • Additive: If the reaction still stalls, add ZnCl₂ (0.5 equiv). Zinc coordinates to the imidazole nitrogen, protecting the Pd catalyst from being sequestered.

Part 3: Data & Optimization Guide

Solvent Selection Table: The Solubility Trap

Users often mistake insolubility for steric hindrance. This scaffold aggregates heavily due to the amide/imidazole H-bond network.

Solvent SystemSolubility RatingReaction RateRecommended For
DCM PoorN/AAvoid completely.
THF LowSlowOnly for acid chloride steps.
DMF ModerateModerateStandard couplings.
NMP High Fast Difficult/Hindered couplings.
DMF + LiCl (5%) Very HighFastBreaking H-bond aggregates.
FAQ: Common User Pitfalls

Q: Can I use HATU? Everyone uses HATU. A: You can, but it often fails for this specific scaffold if the incoming acid is bulky.[1] The active ester formed by HATU is bulky itself. If the 5-amine is deactivated, it cannot overcome the steric barrier of the HATU-ester. Switch to TFFH (Acyl Fluoride) to reduce the steric radius of the electrophile.

Q: I see a byproduct with M+ mass of +26? A: This is likely cyano-formation. If you use too much coupling agent or high heat with the primary amide (benzamide) present, you can dehydrate the -CONH2 to -CN. Keep temperatures below 80°C and avoid excess POCl3-like activation.

Q: Is the imidazole reacting instead of the amine? A: The imidazole N1 is substituted. The N3 is nucleophilic but usually less so than the aniline. However, if you use highly reactive alkyl halides, you will quaternize the imidazole. Protect the imidazole (e.g., as a salt) or use steric bulk on the electrophile to favor the aniline.

Part 4: References

  • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis."[1] Journal of the American Chemical Society, vol. 117, no. 19, 1995, pp. 5401–5402. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Cross-Coupling." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4749–4755. Link

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, vol. 116, no. 5, 2016, pp. 2680–2716. Link

Sources

Optimization

Technical Support Center: Purification of 5-amino-2-(1H-imidazol-1-yl)benzamide by Recrystallization

Welcome to the technical support center for the purification of 5-amino-2-(1H-imidazol-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-amino-2-(1H-imidazol-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. The following content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-amino-2-(1H-imidazol-1-yl)benzamide that influence solvent selection for recrystallization?

A1: The molecular structure of 5-amino-2-(1H-imidazol-1-yl)benzamide is characterized by several polar functional groups: a primary aromatic amine (-NH2), a benzamide (-CONH2), and an imidazole ring. These groups can participate in hydrogen bonding, making the compound relatively polar. The adage "like dissolves like" is a fundamental principle in determining a suitable recrystallization solvent.[1] Therefore, polar solvents are more likely to dissolve this compound than nonpolar solvents. The presence of both hydrogen bond donors (amine and amide N-H) and acceptors (amide C=O, imidazole and amine nitrogens) suggests that protic solvents like alcohols or water, and polar aprotic solvents like acetone or acetonitrile, should be considered.

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The ideal solvent for recrystallization is one in which the target compound has high solubility at an elevated temperature (near the solvent's boiling point) and low solubility at a low temperature (e.g., room temperature or in an ice bath).[1] This differential solubility across a temperature gradient is the driving force for obtaining a high recovery of pure crystals upon cooling. Additionally, the impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (allowing for their removal by hot filtration).

Q3: Which single solvents are recommended for initial screening for the recrystallization of 5-amino-2-(1H-imidazol-1-yl)benzamide?

A3: Based on the polar nature of the target compound, the following single solvents are recommended for initial small-scale solubility tests:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Water: Due to the presence of multiple hydrogen bonding sites, water is a potential solvent, especially at elevated temperatures.

  • Ketones: Acetone

  • Nitriles: Acetonitrile

It is advisable to test the solubility of a small amount of the crude material in these solvents at both room temperature and at their boiling points to identify a suitable candidate. For compounds with polar functional groups, ethanol is often a good starting point.[2][3]

Q4: When should a mixed-solvent system be considered, and how is it developed?

A4: A mixed-solvent system is employed when no single solvent provides the desired solubility profile.[1][4] This typically occurs when the compound is either too soluble in one solvent or not soluble enough in another, even at high temperatures. A good mixed-solvent system consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[4]

To develop a mixed-solvent system, dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until a persistent cloudiness (incipient precipitation) is observed.[4][5] A few drops of the "good" solvent are then added back to redissolve the precipitate and achieve a saturated solution at that temperature. Upon slow cooling, pure crystals should form.

For 5-amino-2-(1H-imidazol-1-yl)benzamide, common mixed-solvent systems to explore include:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexanes (less likely to be ideal given the compound's polarity, but worth considering if impurities are non-polar)

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out (Formation of an oil instead of crystals)The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent, leading to supersaturation before crystallization can occur. Rapid cooling.Use a lower-boiling point solvent. Employ a mixed-solvent system where the compound is less soluble. Ensure slow cooling to allow for proper crystal lattice formation. Try scratching the inside of the flask with a glass rod to induce crystallization.
Poor Crystal Recovery The chosen solvent is too good, and the compound remains significantly soluble even at low temperatures. Too much solvent was used. The cooling time was insufficient, or the final temperature was not low enough.Select a solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound. Allow for a longer cooling period and use an ice bath to maximize precipitation.
Persistent Colored Impurities The impurities are strongly adsorbed to the crystal surface or co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. Consider a preliminary purification step like a short silica gel plug filtration.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The compound may be an "reluctant crystallizer".Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratch the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of the pure compound if available.
Premature Crystallization During Hot Filtration The solution cools too quickly in the funnel, causing the product to crystallize along with the insoluble impurities.Use a pre-heated funnel (stemless or short-stemmed is best). Add a small excess of hot solvent before filtration to ensure the compound remains in solution. Perform the filtration as quickly as possible.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of crude 5-amino-2-(1H-imidazol-1-yl)benzamide in ~0.5 mL of various solvents (e.g., ethanol, methanol, water, acetone, acetonitrile) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but gives poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude compound and a boiling chip. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-amino-2-(1H-imidazol-1-yl)benzamide in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using a cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture) for washing the crystals.

Visualization of Key Concepts

Recrystallization_Workflow cluster_prep Preparation cluster_process Process start Crude Compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration drying Drying vacuum_filtration->drying end end drying->end Pure Crystals

Caption: General workflow for the recrystallization process.

Troubleshooting_Decision_Tree cluster_oiling Oiling Out Solutions cluster_no_crystals No Crystals Solutions cluster_poor_recovery Poor Recovery Solutions start Problem Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? poor_recovery Poor Recovery? lower_bp Use Lower BP Solvent oiling_out->lower_bp Yes mixed_solvent Use Mixed-Solvent System oiling_out->mixed_solvent Yes slow_cool Ensure Slow Cooling oiling_out->slow_cool Yes concentrate Concentrate Solution no_crystals->concentrate Yes scratch Scratch Flask no_crystals->scratch Yes seed Add Seed Crystal no_crystals->seed Yes less_solvent Use Less Solvent poor_recovery->less_solvent Yes poorer_solvent Choose Poorer Cold Solvent poor_recovery->poorer_solvent Yes ice_bath Increase Cooling Time/ Use Ice Bath poor_recovery->ice_bath Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. URL: [Link]

  • University of York, Department of Chemistry. Mixed-solvent recrystallisation. URL: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. URL: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. URL: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. URL: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. URL: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. URL: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 5-amino-2-(1H-imidazol-1-yl)benzamide

An In-Depth Comparative Analysis for Researchers and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. For nitrogen-rich heterocyclic compounds such as 5-amino-2-(1H-imidazol-1-yl)benzamide, a potential pharmacophore in medicinal chemistry, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides a comprehensive analysis of the expected ¹H NMR spectrum of this molecule, drawing upon established principles and comparative data from structurally related compounds to predict and interpret its key spectral features.

The causality behind our analytical approach is rooted in the principle of chemical environment. The precise resonance frequency (chemical shift) of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment, which is in turn dictated by the molecular structure. By deconstructing the target molecule into its constituent fragments—a 1,2,4-trisubstituted benzene ring and a 1-substituted imidazole ring—and examining empirical data from analogous structures, we can build a robust and predictive spectral model.

Predicted ¹H NMR Spectrum: A Detailed Proton-by-Proton Analysis

The ¹H NMR spectrum of 5-amino-2-(1H-imidazol-1-yl)benzamide is predicted to exhibit a series of distinct signals corresponding to each unique proton in the molecule. The analysis that follows is based on established substituent effects on the chemical shifts of aromatic and heterocyclic protons, with DMSO-d₆ as the reference solvent, a common choice for polar, hydrogen-bonding compounds.[1]

Molecular Structure and Proton Numbering

To facilitate a clear and systematic analysis, the protons of 5-amino-2-(1H-imidazol-1-yl)benzamide are numbered as follows:

Caption: Molecular structure of 5-amino-2-(1H-imidazol-1-yl)benzamide with proton numbering.

I. Benzamide Ring Protons (H3, H4, and H6)

The protons on the benzamide ring are influenced by three substituents: the electron-withdrawing amide group (-CONH₂), the electron-withdrawing imidazole ring, and the electron-donating amino group (-NH₂).

  • H6: This proton is ortho to the electron-withdrawing amide group and is expected to be the most deshielded of the benzamide protons, appearing as a doublet.

  • H4: This proton is para to the imidazole ring and ortho to the electron-donating amino group. The donating effect of the amino group will cause a significant upfield shift. It is expected to appear as a doublet of doublets.

  • H3: This proton is meta to both the amide and amino groups and ortho to the imidazole. It will appear as a doublet.

II. Imidazole Ring Protons (H2', H4', and H5')

The chemical shifts of the imidazole protons are influenced by the attachment to the benzamide ring and the lone pair of electrons on the nitrogen atoms.[2]

  • H2': This proton is situated between two nitrogen atoms, leading to significant deshielding. It is expected to appear as a singlet.

  • H4' and H5': These protons are in a more electron-rich environment compared to H2' and will appear at a higher field, both as singlets (or very finely split doublets depending on the coupling constant).

III. Amine and Amide Protons (-NH₂)

The chemical shifts of the amine and amide protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, these protons typically appear as broad singlets.[1]

  • Amide (-CONH₂): The two protons of the amide group may be non-equivalent due to restricted rotation around the C-N bond, potentially appearing as two separate broad signals.

  • Amino (-NH₂): The protons of the amino group will also appear as a broad singlet.

Comparative Data Analysis

To substantiate our predictions, we can compare the expected chemical shifts with experimental data from structurally similar compounds reported in the literature.

Proton Predicted Chemical Shift (ppm) in 5-amino-2-(1H-imidazol-1-yl)benzamide Reference Compound Observed Chemical Shift (ppm) Reference
H6 ~ 7.8 - 8.0Benzamide7.925[3]
H4 ~ 6.5 - 6.73-AminobenzamideAromatic Protons: various[4][5]
H3 ~ 7.0 - 7.23-AminobenzamideAromatic Protons: various[4][5]
H2' ~ 8.0 - 8.2Imidazole7.71[6]
H4' ~ 7.1 - 7.3Imidazole7.13[6]
H5' ~ 7.0 - 7.2Imidazole7.13[6]
-CONH₂ ~ 7.3 - 7.6Benzamide7.46, 8.05[3]
-NH₂ ~ 5.0 - 5.53-Aminobenzamide5.2 (in DMSO-d6)[4]

Note: The predicted chemical shifts are estimates and can vary based on experimental conditions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating protocol for acquiring the ¹H NMR spectrum of 5-amino-2-(1H-imidazol-1-yl)benzamide is crucial for obtaining high-quality, reproducible data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 5-amino-2-(1H-imidazol-1-yl)benzamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving this polar compound and for observing the exchangeable NH protons.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio or resolution.

  • Data Processing and Analysis:

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

Workflow for Spectral Analysis

G cluster_workflow ¹H NMR Spectral Analysis Workflow cluster_interpretation A Sample Preparation (Dissolve in DMSO-d₆ with TMS) B Data Acquisition (High-Field NMR Spectrometer) A->B C Data Processing (Phasing, Baseline Correction, Calibration) B->C D Spectral Interpretation C->D D1 Assign Chemical Shifts (Based on substituent effects) D->D1 D2 Analyze Multiplicities (Determine coupling patterns) D->D2 D3 Integrate Peaks (Determine proton ratios) D->D3 D4 Structural Elucidation D1->D4 D2->D4 D3->D4

Caption: A standardized workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

References

  • L. D. Field, S. Sternhell, and J. R. Kalman, Organic Structures from Spectra, 5th ed. John Wiley & Sons, 2012. [Link to a relevant resource on NMR spectroscopy]
  • Claramunt, R. M., López, C., García, M. Á., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations." New J. Chem., 2002, 26, 1149-1157. [Link]

  • Abraham, R. J., Mobli, M. "1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent." Magn. Reson. Chem., 2014, 52(9), 503-11. [Link]

  • SpectraBase. "Imidazole - Optional[1H NMR] - Chemical Shifts." [Link]

  • PubChem. "3-Aminobenzamide." [Link]

Sources

Comparative

A Comparative Analysis of the LC-MS/MS Fragmentation Pattern of 5-amino-2-(1H-imidazol-1-yl)benzamide

An In-Depth Technical Guide Introduction 5-amino-2-(1H-imidazol-1-yl)benzamide is a novel heterocyclic compound featuring a benzamide scaffold substituted with both an amino and an imidazole group. Such structures are of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

5-amino-2-(1H-imidazol-1-yl)benzamide is a novel heterocyclic compound featuring a benzamide scaffold substituted with both an amino and an imidazole group. Such structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The accurate structural characterization of these compounds is paramount for quality control, metabolite identification, and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing both sensitive detection and rich structural information through controlled fragmentation.

This guide provides a comprehensive, experience-driven framework for analyzing 5-amino-2-(1H-imidazol-1-yl)benzamide using LC-MS/MS. We will not only propose a robust analytical methodology but also delve into the predicted fragmentation pathways, explaining the chemical rationale behind the observed product ions. This analysis is grounded in established fragmentation mechanisms of related benzamide and imidazole compounds.[1][2][3] Furthermore, we will compare its predicted fragmentation pattern with a structural isomer, 4-amino-2-(1H-imidazol-1-yl)benzamide, to demonstrate the power of MS/MS in distinguishing closely related molecules.

Part 1: A Validated LC-MS/MS Methodology

The selection of an appropriate LC-MS/MS method is critical for achieving sensitive and reproducible analysis. The protocol outlined below is designed based on established methods for polar, heterocyclic compounds, ensuring robust performance.[4][5]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation : Dissolve the reference standard of 5-amino-2-(1H-imidazol-1-yl)benzamide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. This solvent choice ensures solubility and promotes efficient protonation for positive mode electrospray ionization.

  • Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.[6]

    • Column : A reversed-phase C18 column (e.g., Agilent Zorbax XDB-C18, 2.1 x 150 mm, 3.5 µm) is a suitable choice for retaining the moderately polar analyte.[2]

    • Mobile Phase A : Ultrapure water with 0.1% formic acid. The addition of formic acid is crucial for enhancing ionization efficiency in the MS source and improving chromatographic peak shape.[4]

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Flow Rate : 0.25 mL/min.[4]

    • Injection Volume : 10 µL.

    • Gradient Elution : A gradient is employed to ensure effective separation from potential impurities and to produce a sharp, symmetrical peak for the analyte of interest.

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

  • Mass Spectrometry (MS) System : A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with a heated electrospray ionization (HESI) source is used.[6]

    • Ionization Mode : Positive Electrospray Ionization (ESI+). The multiple nitrogen atoms in the molecule are readily protonated.

    • MS1 Scan : A full scan from m/z 50-400 is performed to identify the protonated molecular ion [M+H]⁺.

    • MS2 (Product Ion) Scan : The [M+H]⁺ ion is selected as the precursor for collision-induced dissociation (CID). The collision energy should be optimized (e.g., ramped from 10-40 eV) to generate a comprehensive fragmentation spectrum.

Workflow Diagram

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample 1. Sample Injection (1 µg/mL in 50:50 ACN:H₂O) Column 2. C18 Reversed-Phase Column Sample->Column Gradient 3. Gradient Elution (Water/ACN + 0.1% Formic Acid) Column->Gradient ESI 4. ESI+ Source (Protonation) Gradient->ESI MS1 5. MS1 Scan (Detect [M+H]⁺) ESI->MS1 CID 6. Collision Cell (CID) (Fragment Precursor Ion) MS1->CID MS2 7. MS2 Scan (Detect Product Ions) CID->MS2 Data Fragmentation Spectrum MS2->Data Data Analysis

Caption: High-level workflow for LC-MS/MS analysis.

Part 2: Predicted Fragmentation Pattern of 5-amino-2-(1H-imidazol-1-yl)benzamide

The fragmentation of a molecule in the gas phase is governed by its chemical structure, with bonds cleaving to form the most stable possible product ions. For 5-amino-2-(1H-imidazol-1-yl)benzamide (Molecular Formula: C₁₀H₁₀N₄O; Monoisotopic Mass: 202.0855 Da), we predict the protonated molecule [M+H]⁺ to have an m/z of 203.0928.

Major Predicted Fragmentation Pathways

The primary fragmentation is expected to occur around the amide linkage, a common and well-documented cleavage point for benzamide derivatives.[7]

  • Loss of Ammonia (NH₃) : A characteristic fragmentation for primary amides is the neutral loss of ammonia from the protonated molecular ion. This cleavage of the C-N bond results in the formation of a stable acylium ion.

    • [M+H]⁺ (m/z 203.09) → [M+H - NH₃]⁺ (m/z 186.07)

  • Loss of the Imidazole Ring (C₃H₄N₂) : Cleavage of the C-N bond connecting the benzene and imidazole rings can lead to the loss of a neutral imidazole molecule.

    • [M+H]⁺ (m/z 203.09) → [M+H - C₃H₄N₂]⁺ (m/z 135.06)

  • Cleavage of the Amide and Imidazole Groups : A more extensive fragmentation could involve the loss of both the carboxamide group (as CONH₂) and the imidazole ring, leading to a core anilinium-type fragment.

    • [M+H]⁺ (m/z 203.09) → [M+H - CONH₂ - C₃H₄N₂]⁺ (m/z 92.06)

  • Formation of the Benzoyl Cation : Similar to the fragmentation of N-substituted benzamides, cleavage can occur to produce a benzoyl-type cation containing the imidazole and amino substituents.[2]

    • [M+H]⁺ (m/z 203.09) → [C₁₀H₉N₄O]⁺ (m/z 186.07) (This is isobaric with the loss of ammonia but represents a different fragmentation pathway).

Predicted Fragmentation Diagram

Fragmentation_Pathway M_H [M+H]⁺ m/z 203.09 frag1 [M+H - NH₃]⁺ m/z 186.07 M_H->frag1 - NH₃ frag2 [M+H - C₃H₄N₂]⁺ m/z 135.06 M_H->frag2 - C₃H₄N₂ frag3 [M+H - CONH₂ - C₃H₄N₂]⁺ m/z 92.06 frag2->frag3 - CONH₂

Caption: Predicted major fragmentation pathways.

Summary of Predicted Key Ions
m/z (Predicted)Proposed FormulaDescription of LossProposed Structure
203.0928[C₁₀H₁₁N₄O]⁺Protonated Molecular Ion5-amino-2-(1H-imidazol-1-yl)benzamide (protonated)
186.0662[C₁₀H₈N₃O]⁺Neutral loss of ammonia (-NH₃)5-amino-2-(1H-imidazol-1-yl)benzoyl cation
135.0553[C₇H₇N₂O]⁺Neutral loss of imidazole (-C₃H₄N₂)5-aminobenzamide cation
92.0651[C₆H₆N]⁺Loss of imidazole and carboxamide groupAminophenyl cation

Part 3: Comparative Analysis with a Structural Isomer

To underscore the diagnostic power of MS/MS, we will compare the predicted fragmentation of our target compound with that of a structural isomer: 4-amino-2-(1H-imidazol-1-yl)benzamide . While both compounds have the same molecular formula and thus the same precursor ion m/z of 203.09, their fragmentation patterns are expected to differ due to the different substitution pattern on the benzene ring.

Feature5-amino-2-(1H-imidazol-1-yl)benzamide4-amino-2-(1H-imidazol-1-yl)benzamide (Predicted)Rationale for Difference
Precursor Ion [M+H]⁺ m/z 203.09m/z 203.09Isomers have the same mass.
Loss of Imidazole Produces [C₇H₇N₂O]⁺ at m/z 135.0553 Produces [C₇H₇N₂O]⁺ at m/z 135.0553 This fragment (aminobenzamide cation) would be identical for both isomers initially.
Subsequent Fragmentation The m/z 135 fragment (5-aminobenzamide cation) may show different stability or further fragmentation compared to its isomer.The m/z 135 fragment (4-aminobenzamide cation) could potentially undergo a rearrangement or have different relative ion intensities in its subsequent fragmentation. For instance, the position of the amino group can influence subsequent neutral losses.
Ortho Effects The meta position of the amino group relative to the amide may lead to specific rearrangements, though less pronounced than ortho effects.[8]The para position of the amino group relative to the amide provides a different electronic environment that could alter fragmentation propensities.

While some major fragments like the loss of ammonia or imidazole might be common to both, the relative intensities of these fragments and the presence of unique, lower-abundance product ions would likely allow for their unambiguous differentiation. This highlights the necessity of creating a full MS/MS spectrum for definitive identification.

Conclusion

This guide provides a robust framework for the analysis of 5-amino-2-(1H-imidazol-1-yl)benzamide by LC-MS/MS. By combining a validated experimental protocol with a theoretically grounded prediction of the fragmentation pattern, researchers can confidently approach the characterization of this and related molecules. The key predicted cleavages involve the loss of ammonia and the imidazole moiety, generating characteristic product ions. Furthermore, the comparative analysis with a structural isomer demonstrates that while isomers share the same precursor mass, their unique fragmentation "fingerprints" enable their distinct identification. This detailed approach ensures both the accuracy and the trustworthiness of structural elucidation in a research and development setting.

References

  • Analytical Communications. (n.d.). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. RSC Publishing.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
  • ACS Publications. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • PubMed. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase.
  • ResearchGate. (n.d.). Example for peaks identified as imidazole compounds.
  • BenchChem. (2025). Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[9]. Retrieved from

  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies.

Sources

Validation

A Comparative Guide to HPLC Purity Standards for 5-amino-2-(1H-imidazol-1-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive examination of the analytical standards for determining the purity of 5-amino-2-(1H-imidazol-1-yl)benzamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive examination of the analytical standards for determining the purity of 5-amino-2-(1H-imidazol-1-yl)benzamide, a novel small molecule with significant potential in pharmaceutical development. In the absence of established specific monographs, this document outlines a robust, scientifically-grounded High-Performance Liquid Chromatography (HPLC) method, developed from first principles and drawing upon established analytical chemistry standards.[1][2][3] We will explore the rationale behind the methodological choices, present a detailed experimental protocol, and offer a comparative analysis against alternative analytical techniques. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, quality control, and formulation of this compound.

Introduction: The Critical Role of Purity in Drug Development

The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. For a novel compound such as 5-amino-2-(1H-imidazol-1-yl)benzamide, establishing a reliable method for purity assessment is a cornerstone of the early-phase drug development process. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, can have unintended pharmacological or toxicological effects. Therefore, a highly specific and sensitive analytical method is required to ensure the quality and consistency of the API.[2]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide will focus on a proposed reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of polar aromatic compounds like 5-amino-2-(1H-imidazol-1-yl)benzamide.

Proposed HPLC Method for Purity Analysis

Given the chemical structure of 5-amino-2-(1H-imidazol-1-yl)benzamide, which features a benzamide core, an amino group, and an imidazole ring, a reversed-phase HPLC method is the logical starting point for achieving optimal separation from potential impurities.[5][6]

Rationale for Methodological Choices
  • Column Selection: A C18 column is proposed as the stationary phase due to its versatility and wide applicability in separating a broad range of small molecules.[7][8] The hydrophobic nature of the C18 stationary phase will interact with the aromatic and imidazole rings of the analyte, while the polar mobile phase will facilitate elution.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B, such as acetonitrile or methanol) is recommended.[5] This allows for the effective separation of compounds with varying polarities. The buffer, such as phosphate or acetate, will help to maintain a consistent pH and improve peak shape, which is crucial for the basic imidazole and amino functionalities.

  • Detection: UV detection is the most straightforward and common method for chromophoric compounds like 5-amino-2-(1H-imidazol-1-yl)benzamide. The aromatic rings and conjugated systems are expected to have a strong UV absorbance, providing high sensitivity. A photodiode array (PDA) detector would be advantageous for assessing peak purity and identifying potential co-eluting impurities.

  • Method Validation: The proposed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[9]

Detailed Experimental Protocol

Objective: To determine the purity of 5-amino-2-(1H-imidazol-1-yl)benzamide and quantify any related impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV or PDA detector

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 5-amino-2-(1H-imidazol-1-yl)benzamide reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

System Suitability:

Before sample analysis, the chromatographic system must pass system suitability tests. This typically includes multiple injections of a standard solution to evaluate parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.

Purity Calculation:

The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[7]

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC purity determination workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Weigh & Dissolve Reference Standard Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis with Alternative Techniques

While HPLC is the gold standard, other analytical techniques can provide complementary information or may be suitable for specific applications.

TechniqueAdvantagesDisadvantagesSuitability for 5-amino-2-(1H-imidazol-1-yl)benzamide
High-Performance Liquid Chromatography (HPLC) High resolution, high sensitivity, quantitative accuracy, well-established for purity analysis.[3][4]Requires method development and validation, higher cost of instrumentation.Primary recommended method for accurate and reliable purity determination.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher operating pressures, requires specialized instrumentation.An excellent alternative for high-throughput screening or when higher resolution is needed.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for impurity identification, high specificity.[4]More complex instrumentation and data analysis, may not be as quantitative as UV detection without appropriate standards.Highly valuable for impurity profiling and structural elucidation during method development and forced degradation studies.
Thin-Layer Chromatography (TLC) Simple, rapid, low cost.Lower resolution and sensitivity, primarily qualitative.Suitable for rapid in-process checks or preliminary purity assessments.
Gas Chromatography (GC) High resolution for volatile compounds.Not suitable for non-volatile and thermally labile compounds like 5-amino-2-(1H-imidazol-1-yl)benzamide.Not a viable technique for this compound.
Capillary Electrophoresis (CE) High efficiency, requires small sample volumes.Can have lower reproducibility of migration times, less robust than HPLC for routine QC.Could be considered for specific separation challenges, but not as a primary method.

Logical Framework for Purity Assessment

The diagram below outlines the decision-making process for selecting and implementing a purity testing method.

Purity_Logic Start Need to Assess Purity of 5-amino-2-(1H-imidazol-1-yl)benzamide Decision1 Is Quantitative Purity Required? Start->Decision1 HPLC_Path Develop & Validate RP-HPLC Method Decision1->HPLC_Path Yes TLC_Path Use TLC for Qualitative Assessment Decision1->TLC_Path No Decision2 Need Impurity Identification? HPLC_Path->Decision2 TLC_Path->Start Re-evaluate if quantitation needed LCMS_Path Couple HPLC with Mass Spectrometry (LC-MS) Decision2->LCMS_Path Yes Routine_QC Implement Validated HPLC Method for Routine QC Decision2->Routine_QC No LCMS_Path->Routine_QC

Caption: Decision Tree for Purity Method Selection.

Conclusion

Establishing a robust and reliable analytical method for purity determination is a non-negotiable step in the development of any new pharmaceutical entity. For 5-amino-2-(1H-imidazol-1-yl)benzamide, a reversed-phase HPLC method, as outlined in this guide, represents the most appropriate and scientifically sound approach. The proposed method, built on fundamental chromatographic principles, provides a solid foundation for further development and validation. While other techniques like LC-MS offer valuable orthogonal information, particularly for impurity identification, HPLC remains the workhorse for routine quality control. By adhering to rigorous method validation and system suitability criteria, researchers can ensure the integrity of their data and the quality of this promising new compound.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC. Retrieved February 12, 2026, from [Link]

  • Patel, M., et al. (2015). HPLC method validation for pharmaceuticals: a review. ResearchGate. Retrieved February 12, 2026, from [Link]

  • de Souza, S. V. C., & de Oliveira, M. A. L. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. Retrieved February 12, 2026, from [Link]

  • Yang, H. H., et al. (2014). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. Retrieved February 12, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved February 12, 2026, from [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 3). GenScript. Retrieved February 12, 2026, from [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 2). Bio-Synthesis. Retrieved February 12, 2026, from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved February 12, 2026, from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed. Retrieved February 12, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of Chemical Reactivity: 5-Amino-2-(imidazol-1-yl)benzamide vs. 5-Amino-2-fluorobenzamide

Introduction In the landscape of modern drug discovery and materials science, the nuanced reactivity of molecular building blocks is a cornerstone of innovation. The strategic modification of a core scaffold can dramatic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the nuanced reactivity of molecular building blocks is a cornerstone of innovation. The strategic modification of a core scaffold can dramatically alter its biological activity, pharmacokinetic profile, and material properties. This guide provides an in-depth comparative analysis of two benzamide derivatives: 5-amino-2-(imidazol-1-yl)benzamide and 5-amino-2-fluorobenzamide. Both molecules share a common 5-aminobenzamide core but differ in the substituent at the 2-position—an imidazole ring versus a fluorine atom. This seemingly subtle difference gives rise to distinct electronic properties and, consequently, divergent chemical reactivity.

This document, intended for researchers, scientists, and professionals in drug development, will explore the theoretical underpinnings of their reactivity, propose experimental designs for their comparison, and provide detailed protocols. By understanding these differences, researchers can make more informed decisions in the design and synthesis of novel compounds.

Molecular Structures and Physicochemical Properties

Before delving into a comparative analysis of their reactivity, it is essential to understand the basic structural and physical characteristics of the two compounds.

Property5-Amino-2-(imidazol-1-yl)benzamide (Predicted)5-Amino-2-fluorobenzamide
Molecular Formula C₁₀H₁₀N₄OC₇H₇FN₂O[1][2]
Molecular Weight 202.21 g/mol 154.14 g/mol [1][2]
Appearance Predicted: Off-white to yellow solidSolid[3]
Key Structural Features Imidazole ring, primary amine, benzamideFluorine atom, primary amine, benzamide

Note: Properties for 5-amino-2-(imidazol-1-yl)benzamide are predicted due to the limited availability of experimental data for this specific compound.

Theoretical Framework for Reactivity

The reactivity of an aromatic compound is largely dictated by the electronic effects of its substituents, which can be broadly categorized into inductive and resonance (or mesomeric) effects.

Electronic Effects of the Fluorine Substituent

The fluorine atom in 5-amino-2-fluorobenzamide exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond. This deactivates the ring towards electrophilic aromatic substitution.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, donating electron density. However, for fluorine, this resonance effect is significantly weaker than its inductive effect.

The net result is that the fluorine atom is an overall deactivating group, yet it directs incoming electrophiles to the ortho and para positions relative to itself.

Electronic Effects of the Imidazole Substituent

The imidazole ring in 5-amino-2-(imidazol-1-yl)benzamide presents a more complex electronic profile:

  • Inductive Effect (-I): The nitrogen atoms in the imidazole ring are electronegative and exert an electron-withdrawing inductive effect on the benzamide ring.

  • Resonance Effect (π-excessive heterocycle): Imidazole is an electron-rich aromatic heterocycle due to the participation of the lone pair of one nitrogen atom in the aromatic sextet. When attached to the benzamide ring, it can act as a π-donor, though the specifics of this interaction are complex. The overall electron density of the imidazole ring can influence the benzamide system.

The presence of the imidazole substituent is expected to increase the electron density of the benzamide ring to a greater extent than the fluorine atom, potentially rendering the molecule more reactive in certain reactions.

Hammett Substituent Constants

Proposed Synthesis of 5-Amino-2-(imidazol-1-yl)benzamide

While 5-amino-2-fluorobenzamide is commercially available, 5-amino-2-(imidazol-1-yl)benzamide is not. A plausible synthetic route is proposed below, starting from the commercially available 5-amino-2-chlorobenzamide.

Synthesis_of_5_amino_2_imidazol_1_yl_benzamide start 5-Amino-2-chlorobenzamide reagents CuI, L-proline, K2CO3, DMSO start->reagents imidazole Imidazole imidazole->reagents product 5-Amino-2-(imidazol-1-yl)benzamide reagents->product Ullmann Condensation

Caption: Proposed synthesis of 5-amino-2-(imidazol-1-yl)benzamide.

This proposed synthesis utilizes an Ullmann condensation, a copper-catalyzed reaction suitable for forming carbon-nitrogen bonds between an aryl halide and a nitrogen-containing heterocycle.

Experimental Comparison of Reactivity

To empirically compare the reactivity of these two molecules, a series of controlled experiments can be designed. The primary reactive sites in both molecules are the 5-amino group and the aromatic ring itself.

Experiment 1: N-Acylation of the 5-Amino Group

The nucleophilicity of the 5-amino group is a direct measure of the electronic effects of the substituents at the 2-position. A more electron-donating group at the 2-position will increase the electron density on the amino group, making it a stronger nucleophile and thus more reactive towards acylation.

Hypothesis: The 5-amino group of 5-amino-2-(imidazol-1-yl)benzamide will be more nucleophilic and react faster with an acylating agent than the 5-amino group of 5-amino-2-fluorobenzamide.

N_Acylation_Workflow sub_A 5-Amino-2-(imidazol-1-yl)benzamide reaction Reaction at RT sub_A->reaction sub_B 5-Amino-2-fluorobenzamide sub_B->reaction reagent Acetic Anhydride, Pyridine reagent->reaction analysis Monitor by TLC/LC-MS reaction->analysis result Compare Reaction Rates analysis->result

Caption: Workflow for comparing N-acylation reactivity.

Protocol: Comparative N-Acylation

  • Preparation: In separate, identical reaction vessels, dissolve equimolar amounts of 5-amino-2-(imidazol-1-yl)benzamide and 5-amino-2-fluorobenzamide in anhydrous pyridine.

  • Initiation: To each vessel, add an equimolar amount of acetic anhydride at room temperature with stirring.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquots and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of product formation.

  • Data Comparison: Plot the percentage of product formation versus time for both reactions to compare their rates.

Expected Results:

Time (min)% Conversion (Imidazole Derivative)% Conversion (Fluoro Derivative)
15~40%~20%
30~70%~45%
60>95%~75%
120>99%>95%

These are hypothetical data based on the predicted electronic effects.

Experiment 2: Electrophilic Aromatic Substitution

The susceptibility of the benzamide ring to electrophilic attack provides another avenue for comparing reactivity. A common example is bromination. The electron-donating amino group is a strong activating group and will direct the incoming electrophile to the ortho and para positions.

Hypothesis: 5-amino-2-(imidazol-1-yl)benzamide will undergo electrophilic bromination at a faster rate than 5-amino-2-fluorobenzamide due to the greater electron-donating character of the imidazole substituent compared to the deactivating fluorine atom.

Protocol: Comparative Bromination

  • Preparation: In separate, identical reaction vessels, dissolve equimolar amounts of 5-amino-2-(imidazol-1-yl)benzamide and 5-amino-2-fluorobenzamide in a suitable solvent such as acetic acid.

  • Initiation: To each vessel, add an equimolar amount of a bromine solution (e.g., Br₂ in acetic acid) dropwise at room temperature with stirring.

  • Monitoring: Monitor the disappearance of the starting material and the formation of the brominated product by TLC or LC-MS at regular intervals.

  • Analysis: Isolate and characterize the major brominated product(s) for each reaction to confirm the regioselectivity.

  • Data Comparison: Compare the reaction times required for complete consumption of the starting materials.

Expected Outcome: 5-amino-2-(imidazol-1-yl)benzamide is expected to react significantly faster. The regioselectivity of the bromination will also provide insights into the directing effects of the substituents.

Conclusion

The comparison between 5-amino-2-(imidazol-1-yl)benzamide and 5-amino-2-fluorobenzamide offers a compelling case study in how substituent effects govern chemical reactivity. The electron-withdrawing nature of the fluorine atom in 5-amino-2-fluorobenzamide is anticipated to decrease the nucleophilicity of the 5-amino group and deactivate the aromatic ring towards electrophilic attack. Conversely, the imidazole substituent in 5-amino-2-(imidazol-1-yl)benzamide, with its potential for π-donation, is predicted to enhance the reactivity at both the amino group and the aromatic ring.

The proposed experimental designs provide a framework for empirically validating these theoretical predictions. A thorough understanding of these reactivity differences is crucial for medicinal chemists and material scientists aiming to fine-tune the properties of benzamide-based scaffolds for specific applications. By leveraging these fundamental principles of physical organic chemistry, researchers can accelerate the development of novel molecules with desired reactivity and functionality.

References

  • Lumen Learning. Substituent Effects | Organic Chemistry II. Available at: [Link]

  • Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. Available at: [Link]

  • Stenutz, R. Hammett substituent constants. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. 2011, 3 (5):35-38. Available at: [Link]

Sources

Validation

Validating Biological Activity of Benzamide-Imidazole Based Inhibitors: A Comparative Technical Guide

Executive Summary: The Benzamide-Imidazole Scaffold The benzamide-imidazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition (e.g., BCR-ABL, EGFR, TGFβR1) and GPCR m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzamide-Imidazole Scaffold

The benzamide-imidazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition (e.g., BCR-ABL, EGFR, TGFβR1) and GPCR modulation. By fusing the hydrogen-bonding capacity of the benzamide moiety with the π-stacking and metal-coordinating properties of the imidazole ring, these inhibitors frequently achieve nanomolar potency.

This guide provides a rigorous framework for validating the biological activity of these compounds.[1] Unlike standard protocols, we focus on comparative benchmarking against industry standards (e.g., Nilotinib, Sorafenib) and self-validating experimental systems to ensure data reproducibility.

Comparative Analysis: Benzamide-Imidazole vs. Market Standards

To objectively assess a new benzamide-imidazole derivative, it must be benchmarked against established Type II kinase inhibitors. The following data summarizes the performance of novel derivatives (e.g., Compound 6i, 3282-0486) against clinical standards.

Table 1: Comparative Potency (IC50) and Selectivity Profile
FeatureBenzamide-Imidazole Hybrids (Novel)Nilotinib (Clinical Standard)Sorafenib (Broad Spectrum)
Primary Target Class Tyrosine Kinases (EGFR, HER2), Ser/Thr Kinases (TGFβR1)BCR-ABL, PDGFR, c-KitVEGFR, PDGFR, RAF
Biochemical IC50 10 – 150 nM (Target dependent) [1]< 30 nM (BCR-ABL) [5]20 – 100 nM (RAF/VEGFR) [6]
Cellular IC50 (HCT-116) 1.5 – 5.0 µM [2]> 10 µM (Resistant lines)4.0 – 8.0 µM
Binding Mode Type II (DFG-out) or Hinge BinderType II (DFG-out)Type II (DFG-out)
Selectivity High tunability via C5-benzimidazole substitutionHigh (Kinome restricted)Low (Multi-kinase)
Solubility Moderate (often requires salt formation)Low (Lipophilic)Low (Lipophilic)

Technical Insight: The benzamide-imidazole scaffold often outperforms purely urea-based inhibitors (like Sorafenib) in specific selectivity profiles because the imidazole ring can form specific hydrogen bonds with the "gatekeeper" residues or the hinge region, reducing off-target toxicity [3].

Strategic Validation Workflow

Effective validation requires a cascade of assays where each step validates the previous one. We utilize a "Fail-Fast" logic: if a compound fails biochemical selectivity, it does not proceed to cellular models.

Diagram 1: Validation Logic Flow

This diagram illustrates the decision gates for moving a compound from synthesis to lead optimization.

ValidationWorkflow Start Compound Synthesis InSilico In Silico Docking (Hinge Interaction Check) Start->InSilico Biochem Biochemical Kinase Assay (IC50 Determination) InSilico->Biochem Binding Score < -8.0 kcal/mol Stop Discard / Redesign InSilico->Stop Poor Fit Cellular Cellular Viability (MTT/MTS) (HCT116, HepG2) Biochem->Cellular IC50 < 100 nM Biochem->Stop IC50 > 1 µM Mechanistic Target Engagement (Western Blot: p-Smad/p-EGFR) Cellular->Mechanistic EC50 < 10 µM Cellular->Stop Toxicity / No Effect Mechanistic->Stop Off-Target Effects Lead Lead Candidate Mechanistic->Lead Pathway Inhibition Confirmed

Caption: Decision tree for validating benzamide-imidazole inhibitors. Blue nodes indicate start/end states; yellow/green/red indicate experimental phases.

Detailed Experimental Protocols

These protocols are designed with internal validity checks to ensure that observed activity is due to specific inhibition and not assay artifacts.

Protocol A: Biochemical Kinase Inhibition Assay (FRET/Luminescence)

Objective: Determine the precise IC50 against the target kinase (e.g., TGFβR1 or EGFR).

Methodology:

  • Preparation: Dilute benzamide-imidazole inhibitors in 100% DMSO. Prepare a 10-point serial dilution (1:3).

  • Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add purified kinase (0.2–0.5 nM final).

  • Reaction:

    • Add 5 µL of compound to 384-well plate.

    • Add 10 µL of Enzyme Mix. Incubate 15 min (allows Type II inhibitors to access the allosteric pocket).

    • Add 10 µL of Substrate/ATP Mix (ATP concentration must be at

      
       apparent).
      
  • Detection: Incubate 60 min at RT. Add detection reagent (e.g., ADP-Glo or FRET antibody). Read luminescence/fluorescence.

Self-Validating Quality Control (QC):

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Positive Control: Run Staurosporine (pan-kinase inhibitor) or Sorafenib. IC50 must fall within 3-fold of historical mean [6].

  • DMSO Tolerance: Ensure final DMSO < 1%. Run a "DMSO-only" control to normalize 100% activity.

Protocol B: Target Engagement via Western Blot

Objective: Prove the compound enters the cell and inhibits the specific signaling pathway (Causality).

Methodology:

  • Cell Seeding: Seed HCT116 or HepG2 cells (

    
     cells/well) in 6-well plates. Allow attachment (24h).
    
  • Starvation: Serum-starve cells (0.1% FBS) for 12h to reduce basal phosphorylation noise.

  • Treatment: Treat with inhibitor (at

    
     and 
    
    
    
    IC50) for 2-4 hours.
  • Stimulation: Stimulate pathway (e.g., add TGF-β1 or EGF) for 30 mins.

  • Lysis & Blotting: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Blot for Phospho-protein (e.g., p-Smad2, p-EGFR) vs. Total Protein .

Causality Check:

  • Dose-Dependence: Phosphorylation signal must decrease as inhibitor concentration increases.

  • Total Protein: Levels of non-phosphorylated target must remain constant; otherwise, the compound is causing general protein degradation or cytotoxicity, not specific inhibition [2].

Mechanistic Logic & SAR

Understanding why the molecule works is as critical as if it works.

Diagram 2: Signaling Pathway Inhibition

This diagram visualizes the specific intervention point of benzamide-imidazole inhibitors within a generic RTK/MAPK pathway.

SignalingPathway Ligand Growth Factor (EGF / TGF-β) Receptor RTK / TGFβR1 (Transmembrane) Ligand->Receptor Activation Ras Ras / Smad2/3 Receptor->Ras Phosphorylation Raf Raf / MAPKKK Ras->Raf MEK MEK Raf->MEK ERK ERK / MAPK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Proliferation Signals Inhibitor Benzamide-Imidazole Inhibitor Inhibitor->Receptor ATP Competition (Type II Binding) Inhibitor->Raf Multi-kinase Activity

Caption: Intervention points of benzamide-imidazole inhibitors. Red dashed lines indicate inhibition of phosphorylation cascades.

Structure-Activity Relationship (SAR)

Experimental data suggests three critical regions for optimization [1, 4]:

  • The Benzamide Linker: Acts as the H-bond donor/acceptor pair for the hinge region (Glu/Asp residues).

  • The Imidazole Core: Provides a scaffold for π-π stacking with Phenylalanine gatekeepers.

  • The "Tail" (R-Group): Hydrophobic groups (e.g., -CF3, -Cl) at the para-position of the terminal phenyl ring significantly enhance potency by occupying the hydrophobic allosteric pocket (DFG-out conformation).

References

  • Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. National Institutes of Health (PMC).

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health (PMC).

  • Benzimidazole derivatives as kinase inhibitors. PubMed.

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. National Institutes of Health (PMC).

  • Comparison of the Efficacy of Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia. PubMed.

  • Comparison of the effects of the kinase inhibitors imatinib, sorafenib, and TGF-beta receptor inhibitor. PubMed.

Sources

Comparative

Reference Standard Selection for 5-amino-2-(1H-imidazol-1-yl)benzamide: A Technical Guide for Impurity Profiling

Executive Summary & Technical Context[1][2][3][4][5][6] In the landscape of pharmaceutical impurity profiling, 5-amino-2-(1H-imidazol-1-yl)benzamide represents a critical class of Primary Aromatic Amine (PAA) impurities....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the landscape of pharmaceutical impurity profiling, 5-amino-2-(1H-imidazol-1-yl)benzamide represents a critical class of Primary Aromatic Amine (PAA) impurities.[1][2] Structurally, this molecule features an aniline moiety (position 5) and an imidazole ring (position 2) on a benzamide scaffold.[1][2] This specific configuration is frequently encountered as a hydrolytic degradation product of fused imidazole-benzazepine drugs (e.g., Alcaftadine analogues) or as a uncyclized intermediate in the synthesis of kinase inhibitors.[1][2]

The Critical Challenge: The presence of the free primary amine at position 5 classifies this molecule as a Cohort of Concern compound under ICH M7 guidelines , possessing potential mutagenic activity.[1] Consequently, analytical methods must achieve Limits of Quantitation (LOQ) often below 10 ppm relative to the API.[1][2]

This guide objectively compares the available reference standard grades—Certified Reference Materials (CRM) , Secondary Analytical Standards , and Research Grade Materials —to determine the optimal choice for regulatory submission vs. routine process control.

Comparative Analysis of Reference Standard Grades

The selection of a reference standard is not merely a purchasing decision; it is a fundamental component of the analytical uncertainty budget.[1][2]

Table 1: Performance Matrix of Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Secondary Analytical Standard Option C: Research Grade (In-House)
Primary Use Method Validation, Calibration of Secondary Stds.[1][2]Routine QC Release, Stability Testing.Structural Elucidation (RRT determination).
Traceability SI Units (via qNMR/Mass Balance).Traceable to CRM or USP/EP Primary.[1][2]Internal synthesis records only.
Purity Assignment Absolute (Mass Balance:

).
Potency (Assigned against Primary).[1][2]Area % (HPLC-UV only).
Uncertainty Explicitly stated (e.g.,

).[1][2]
Generally not provided.[1][2]Unknown.
Water/Solvent Content Quantified (KF/TGA) and corrected.Quantified and corrected.Often ignored (leads to assay bias).[1][2]
Cost Factor

(High)

(Moderate)
$ (Low - excluding labor)
Suitability for ICH M7 Mandatory for final risk assessment.[1][2]Acceptable if bridged to CRM.[1][2]Insufficient for quantitation.

Decision Framework: Selecting the Right Standard

The following logic flow illustrates the decision process based on the development phase and regulatory requirements.

StandardSelection Start Start: Define Analytical Goal Phase Development Phase? Start->Phase Early Early R&D / Route Scouting Phase->Early Phase I/II Late Late Stage / Validation / Commercial Phase->Late Phase III/NDA QuantType Quantification Requirement? Early->QuantType Risk Is it a Mutagenic Impurity (ICH M7)? Late->Risk Qual Qualitative (RRT / ID) QuantType->Qual ID only Quant Quantitative (Limit Test / Assay) QuantType->Quant Process Control ResGrade Select: Research Grade (Structure Confirmed) Qual->ResGrade SecStd Select: Secondary Standard (Potency Assigned) Quant->SecStd No No Risk->No General Impurity Yes Yes Risk->Yes Genotoxic (PAA) CRM Select: ISO 17034 CRM (Uncertainty Defined) No->SecStd Yes->CRM

Figure 1: Decision tree for selecting reference standards based on development phase and genotoxicity risk.

Deep Dive: Technical Validation & Protocols

For 5-amino-2-(1H-imidazol-1-yl)benzamide, the primary analytical challenge is the response factor variation caused by the imidazole ring's pH-dependent ionization.[1][2]

The "Hidden" Error: Hygroscopicity & Salt Forms

Research grade materials often come as undefined salts (e.g., HCl or TFA salts from prep-HPLC) or hydrates.[1][2]

  • Experimental Insight: A research grade sample showing 98% purity by HPLC-UV (Area %) may actually be only 85% potent due to 10% water and 5% counter-ion content.[1][2]

  • Impact: Using this material to quantify a 10 ppm impurity results in reporting 8.5 ppm—potentially passing a batch that should fail.[1][2]

Recommended Protocol: Potency Assignment (Self-Validating)

If a CRM is unavailable and you must generate an In-House Primary Standard, use Quantitative NMR (qNMR) .[1][2] This is the gold standard for establishing traceability without a reference standard of the same molecule.[1][2]

Protocol: qNMR Purity Assignment

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or Dimethyl sulfone .[1][2] The IS must have non-overlapping signals with the benzamide protons (typically

    
     7.0-8.0 ppm) and imidazole protons (
    
    
    
    7.0-8.5 ppm).[1][2]
  • Solvent: DMSO-

    
     (to ensure solubility of the polar amide/imidazole).
    
  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30s-60s).[1][2]
    • Pulse angle:

      
      .[1][2]
      
    • Scans: 16-64 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weighed mass.[1][2][3]

Analytical Method for Trace Quantification[2]

For the analysis of this specific PAA, LC-MS/MS is superior to HPLC-UV due to the need for specificity in the presence of the parent drug matrix.[1][2]

Workflow Visualization

MethodWorkflow Sample Sample Preparation (API Matrix) Sep Separation (UHPLC) C18 Polar Embedded Sample->Sep Inject Ion Ionization (ESI+) [M+H]+ = 203.1 Sep->Ion Elute Frag Fragmentation (MRM) 203.1 -> 121.0 (Benzamide) Ion->Frag CID Data Quantification (External Std Method) Frag->Data Detect

Figure 2: LC-MS/MS workflow for trace quantification of 5-amino-2-(1H-imidazol-1-yl)benzamide.

Experimental Conditions
  • Column: Waters XSelect CSH C18 (or equivalent charged surface hybrid),

    
     mm, 
    
    
    
    .[1]
    • Why? The CSH particle provides better peak shape for basic compounds (imidazole) at high pH, though low pH is preferred for MS sensitivity.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM Mode.

    • Precursor:

      
       203.1 
      
      
      
      .[1][2]
    • Quantifier Ion:

      
       121.0 (Loss of imidazole ring + ammonia).[1][2]
      
    • Qualifier Ion:

      
       94.0 (Aniline fragment).[1][2]
      

Conclusion & Recommendation

For 5-amino-2-(1H-imidazol-1-yl)benzamide , the risk profile associated with its primary aromatic amine structure dictates the quality of the reference standard.[1][2]

  • For Regulatory Filing (NDA/ANDA): You must use a Certified Reference Material (CRM) or a Secondary Standard that has been rigorously characterized against a CRM or via qNMR/Mass Balance.[1][2] The potential for mutagenicity (ICH M7) leaves no room for assay bias caused by impure standards.[1][2]

  • For Routine Monitoring: A Secondary Standard characterized by HPLC (Area %) and TGA (Volatiles) is acceptable, provided the Response Factor (RF) relative to the API has been established during validation.

Final Verdict: Do not rely on "Research Grade" (>95% Area) certificates for trace impurity calculations of this molecule. The hygroscopic nature of the benzamide/imidazole motif often leads to a 10-15% overestimation of impurity content if solvent content is not corrected, potentially leading to false OOS (Out of Specification) results.[1][2]

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2]

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1][2] [1][2]

  • USP <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[1][2] (Validates qNMR as a primary method). [1][2]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Validation

An In-depth Guide to the Infrared Spectroscopy of 5-amino-2-(1H-imidazol-1-yl)benzamide: A Comparative Analysis

For researchers and professionals in drug development, meticulous characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating the functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, meticulous characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating the functional groups within a molecule, providing a unique vibrational fingerprint. This guide offers a detailed analysis of the expected infrared absorption peaks for 5-amino-2-(1H-imidazol-1-yl)benzamide, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a robust predictive analysis based on its constituent functional groups and a comparative study with structurally related compounds.

The structure of 5-amino-2-(1H-imidazol-1-yl)benzamide incorporates a primary aromatic amine, a primary amide, a substituted benzene ring, and an imidazole ring. Each of these moieties exhibits characteristic vibrational modes that will be reflected in the compound's IR spectrum.

I. Predicted Infrared Absorption Profile

The following table outlines the predicted IR absorption peaks for 5-amino-2-(1H-imidazol-1-yl)benzamide, derived from established correlation tables and an analysis of its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Aromatic Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300 (two bands)Medium
Primary Amide (-CONH₂)Asymmetric & Symmetric N-H Stretch3400 - 3100 (two bands)Medium
Primary Aromatic Amine (-NH₂)N-H Scissoring (Bending)1650 - 1580Medium to Strong
Primary Amide (-CONH₂)C=O Stretch (Amide I band)1690 - 1630Strong
Primary Amide (-CONH₂)N-H Bending (Amide II band)1650 - 1620Medium to Strong
Aromatic Ring (Benzene & Imidazole)C=C Stretching1600 - 1475Medium to Weak
Aromatic Ring (Benzene)C-H Stretching3100 - 3000Weak to Medium
Imidazole RingC-H Stretching3150 - 3100Weak to Medium
Aromatic AmineC-N Stretching1335 - 1250Strong
AmideC-N Stretching~1400Medium
Aromatic RingC-H Out-of-plane Bending900 - 675Strong

The N-H stretching region (3500-3100 cm⁻¹) is anticipated to be complex due to the presence of both a primary amine and a primary amide. These groups will likely exhibit hydrogen bonding in the solid state, leading to broader absorption bands.[1][2][3] The two N-H stretching bands of the primary amine are typically observed between 3500 and 3300 cm⁻¹.[2][4][5][6] Similarly, primary amides display two N-H stretching bands, often in the 3350 to 3180 cm⁻¹ range.[7]

The carbonyl (C=O) stretching of the primary amide, known as the Amide I band, is expected to be a very strong and sharp absorption between 1690 and 1630 cm⁻¹.[1] The N-H bending vibration of the primary amide (Amide II band) typically appears around 1650-1620 cm⁻¹.[1] The N-H bending of the primary amine is also found in a similar region (1650-1580 cm⁻¹).[2] These absorptions may overlap with the aromatic C=C stretching vibrations.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene and imidazole rings will likely produce a series of bands in the 1600-1475 cm⁻¹ region.[8][9] The strong C-N stretching of the aromatic amine should be observable between 1335 and 1250 cm⁻¹.[2][6][10] Finally, strong absorptions due to C-H out-of-plane bending of the substituted benzene ring are expected in the fingerprint region (900-675 cm⁻¹), which can provide information about the substitution pattern.

II. Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral features, a comparison with the known IR spectra of benzamide, p-aminobenzamide, and 1H-imidazole is highly instructive.

A. Benzamide

Benzamide serves as a fundamental model for the amide portion of our target molecule. Its IR spectrum prominently features:

  • N-H Stretching: Two distinct peaks around 3366 and 3170 cm⁻¹, characteristic of a primary amide.[1]

  • C=O Stretching (Amide I): A very strong absorption around 1656 cm⁻¹.[3]

  • N-H Bending (Amide II): A strong peak around 1622 cm⁻¹.[1]

These absorptions are foundational and are expected to be present in the spectrum of 5-amino-2-(1H-imidazol-1-yl)benzamide.

B. p-Aminobenzamide

This molecule introduces a primary aromatic amine in addition to the primary amide. This allows for a direct comparison of the influence of the amino group. The IR spectrum of p-aminobenzamide would be expected to show:

  • N-H Stretching: A more complex region with overlapping peaks from both the amine and amide N-H stretches.

  • C-N Stretching: A strong band for the aromatic C-N bond, which is absent in benzamide.

C. 1H-Imidazole

The imidazole ring contributes its own set of characteristic vibrations. An experimental spectrum of 1H-imidazole shows:

  • N-H Stretching: A broad absorption due to hydrogen bonding.

  • C-H Stretching: Peaks in the 3150-3100 cm⁻¹ region.

  • Ring Stretching: Multiple bands in the 1600-1400 cm⁻¹ region.

The presence of the imidazole moiety in the target molecule will contribute to the complexity of the spectrum in these regions.

Comparative Data Summary:

Compound Key IR Peaks (cm⁻¹) Reference
Benzamide~3366, ~3170 (N-H str), ~1656 (C=O str), ~1622 (N-H bend)[1][3][11][12]
p-AminobenzamideIR data available for comparison[13]
3-AminobenzamideIR data available for comparison[14]
1H-ImidazoleIR data available for comparison[15]

By synthesizing the spectral features of these building blocks, we can construct a highly accurate prediction for the IR spectrum of 5-amino-2-(1H-imidazol-1-yl)benzamide.

III. Experimental Protocol: Obtaining an IR Spectrum

For a solid sample such as 5-amino-2-(1H-imidazol-1-yl)benzamide, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended for its simplicity and minimal sample preparation.

A. Instrumentation and Materials

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Kimwipes or other lint-free tissue.

  • Solid sample of 5-amino-2-(1H-imidazol-1-yl)benzamide.

B. Step-by-Step Procedure

  • Prepare the ATR Crystal: Ensure the surface of the ATR crystal is clean. Wipe the crystal with a Kimwipe dampened with isopropanol or ethanol, followed by a dry Kimwipe to remove any residual solvent.

  • Collect a Background Spectrum: With the clean ATR crystal and no sample present, collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal.

  • Apply the Sample: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for reproducible results.

  • Collect the Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean Up: After data collection, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 1.

IV. Visualization of Key Functional Groups and Their IR Regions

The following diagram illustrates the primary functional groups of 5-amino-2-(1H-imidazol-1-yl)benzamide and their corresponding characteristic regions in the infrared spectrum.

G cluster_mol 5-amino-2-(1H-imidazol-1-yl)benzamide cluster_ir Infrared Absorption Regions (cm⁻¹) mol Structure stretch N-H & O-H Stretching (3700-3100) mol->stretch Primary Amine (-NH₂) Primary Amide (-CONH₂) ch_stretch C-H Stretching (3100-2850) mol->ch_stretch Aromatic C-H carbonyl C=O Stretching (Amide I) (1690-1630) mol->carbonyl Primary Amide (-CONH₂) bending N-H Bending & C=C Stretching (1650-1475) mol->bending Amine, Amide, Aromatic Rings fingerprint Fingerprint Region (C-N, C-C, Bending) (<1500) mol->fingerprint Entire Molecule

Caption: Key functional groups and their IR absorption regions.

This comprehensive guide provides a detailed predictive and comparative analysis of the infrared spectrum of 5-amino-2-(1H-imidazol-1-yl)benzamide. By understanding the contributions of each functional group and comparing them to simpler, related molecules, researchers can confidently interpret experimental data and verify the successful synthesis of this compound.

References

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]

  • Amine infrared spectra - Chemistry. (n.d.). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • FT–IR benzamide ( 1 ). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. - J-Stage. (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). Retrieved from [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Infrared spectra of: (top, blue) 2-(furan-2-yl)-1H-imidazole; (middle,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 1H-Imidazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • 1H-Imidazole, 1-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • IR Absorption Table. (n.d.). Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Retrieved from [Link]

  • 1H-Imidazole, 1-phenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Infrared (IR) Spectroscopy. (n.d.). Retrieved from [Link]

  • 5-Amino-2-benzimidazolethiol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. (2020). Retrieved from [Link]

  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam - YouTube. (2023). Retrieved from [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-amino-2-(1H-imidazol-1-yl)benzamide

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 5-amino-2-(1H-imidazol-1-yl)benzamide Content Type: Operational Safety Guide for Pharmaceutical Intermediates Audience: Research Scientists, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 5-amino-2-(1H-imidazol-1-yl)benzamide Content Type: Operational Safety Guide for Pharmaceutical Intermediates Audience: Research Scientists, Process Chemists, and HSE Officers[1]

Executive Safety Summary: The "Unknown Potency" Principle

Current Status: 5-amino-2-(1H-imidazol-1-yl)benzamide is a functionalized pharmaceutical intermediate, structurally related to precursors for thrombin inhibitors (e.g., Dabigatran).[1] Critical Warning: Unlike commodity chemicals, specific toxicological data (LD50, OEL) for this exact isomer is often proprietary or limited. Operational Directive: In the absence of a specific Occupational Exposure Limit (OEL), you must default to Control Banding . Treat this compound as Occupational Health Band (OHB) 3 (Potent/Toxic) until definitive data proves otherwise.

Anticipated Hazard Profile (Structure-Activity Relationship):

  • Aniline Moiety (5-amino): High potential for skin sensitization and respiratory irritation.[1] Potential for methemoglobinemia upon high exposure.[1]

  • Imidazole Ring: Known to cause severe eye irritation and potential corneal damage.

  • Benzamide Core: Systemic absorption risk; potential liver/kidney toxicity in chronic exposure.

The PPE Defense Matrix

Do not rely on "standard lab safety" protocols. Use this tiered defense system designed for potent pharmaceutical intermediates.[1]

Protection ZoneStandard Requirement (Analytical/Small Scale) Enhanced Requirement (Synthesis/Scale-up >10g) Scientific Rationale
Respiratory N95 / FFP2 Mask (Minimum)P100 / P3 Respirator or PAPRThe solid powder form poses the highest risk.[1] Aniline derivatives can be sensitizers; zero inhalation is the goal.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile + Laminate Liner (Silver Shield®)Low molecular weight amines can permeate thin nitrile. The "double-glove" technique provides a visual breach indicator.[1]
Ocular Chemical Splash Goggles (Indirect Vent)Full Face Shield + Goggles Imidazole functionalities are aggressive eye irritants. Safety glasses with side shields are insufficient for powder handling.[1]
Body Lab Coat (Buttoned, Tyvek cuffs preferred)Disposable Tyvek® Coverall Prevents migration of dust onto street clothes, reducing "take-home" contamination risk.[1]

Operational Workflow: From Weighing to Waste

Phase A: Engineering Controls (Pre-Work)
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Airflow Check: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Benzamide derivatives are often electrostatic solids that "jump" during transfer, increasing inhalation risk.

Phase B: Active Handling Protocol
  • The "Wet Method" (Preferred):

    • If possible, dissolve the solid in the transport vessel before transferring to the reactor. Handling the compound in solution (e.g., DMSO, Methanol) significantly reduces the airborne exposure band.

  • Solid Transfer:

    • Use a disposable anti-static weighing boat.[1]

    • Technique: Do not dump.[1] Slide the powder gently down the side of the reactor neck to minimize dust cloud generation.

    • Immediate Decon: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe inside the hood before returning it to storage.[1]

Phase C: Decontamination & Disposal
  • Solvent Selection: 5-amino-2-(1H-imidazol-1-yl)benzamide is likely soluble in polar organic solvents (DMSO, Methanol) and partially soluble in dilute acids.[1]

  • Surface Cleaning:

    • Wipe 1: Methanol/Ethanol (solubilize the organic residue).

    • Wipe 2: Mild detergent water (surfactant removal).

    • Wipe 3: Water rinse.[2][3]

  • Waste Stream: Segregate as Hazardous Chemical Waste (High BTU) for incineration. Do not dispose of down the drain; imidazole derivatives can be toxic to aquatic life.[1]

Decision Logic: PPE Selection Workflow

The following logic gate ensures you apply the correct level of protection based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling 5-amino-2-(1H-imidazol-1-yl)benzamide State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dust Hazard Solution Solution / Liquid State_Check->Solution Splash Hazard Qty_Check Quantity > 100mg? Solid->Qty_Check Med_Risk MODERATE RISK PROTOCOL 1. Fume Hood Recommended 2. Single Nitrile Gloves 3. Safety Glasses w/ Side Shields Solution->Med_Risk Concentrated (>0.1M) Low_Risk STANDARD PROTOCOL 1. Lab Coat 2. Nitrile Gloves 3. Safety Glasses Solution->Low_Risk Dilute (<0.1M) High_Risk HIGH RISK PROTOCOL 1. Fume Hood Mandatory 2. Double Nitrile Gloves 3. P100 Respirator (if outside hood) 4. Chemical Goggles Qty_Check->High_Risk Yes Qty_Check->Med_Risk No

Figure 1: Risk-based decision logic for selecting Personal Protective Equipment (PPE) based on physical state and quantity.[1]

Emergency Response Scenarios

  • Inhalation (Dust):

    • Immediate Action: Move to fresh air.[1][2][3]

    • Medical: Monitor for signs of cyanosis (blue lips/fingernails) due to potential aniline-induced methemoglobinemia.[1] Administer oxygen if trained.[1]

  • Eye Contact:

    • Immediate Action: Flush with water for minimum 15 minutes .[1][3]

    • Critical Note: Imidazoles are alkaline in nature; immediate flushing is vital to prevent corneal opacity.[1] Do not wait for an ambulance to start flushing.

  • Spill Cleanup (Powder):

    • Do not dry sweep. This generates dust.[1]

    • Cover spill with a wet paper towel (methanol/water mix) to dampen, then scoop into a waste container.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC.[1] [Link][1]

  • PubChem. (n.d.). Compound Summary: Benzamide Derivatives Safety Profile. National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Imidazole. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.